3-Chloro-5-fluorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSAHOPFPPAUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370524 | |
| Record name | 3-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493024-39-8 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493024-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl bromide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, featuring chloro, fluoro, and bromo-methyl substituents on a benzene ring, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its application in drug discovery, with a focus on its role in the synthesis of HIV-1 integrase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 493024-39-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 25-30 °C |
| Boiling Point | 219.1 ± 25.0 °C (Predicted) |
| Density | 1.65 g/cm³ |
| Refractive Index | 1.5610 |
| Solubility | Information not available |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the free-radical bromination of the methyl group of 3-chloro-5-fluorotoluene. This reaction is a common and effective method for the benzylic halogenation of toluene derivatives. Below is a detailed experimental protocol based on established methods for similar transformations.
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-fluorotoluene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide, the byproduct of the reaction.
-
Quenching and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, 10% sodium sulfite solution (to remove any unreacted bromine), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbon tetrachloride is a hazardous solvent and should be handled with care.
-
Benzoyl peroxide is a potentially explosive solid and should be handled with caution.
Application in Drug Discovery: Synthesis of HIV-1 Integrase Inhibitors
Substituted benzyl bromides are valuable reagents in medicinal chemistry for the synthesis of a wide array of biologically active molecules.[1] The introduction of a 3-chloro-5-fluorobenzyl moiety can enhance the therapeutic properties of a drug candidate. A prominent example of the application of a structurally similar compound, 3-chloro-2-fluorobenzyl bromide, is in the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI).[2] This suggests that this compound can be a key intermediate for the synthesis of novel integrase inhibitors and other therapeutic agents.
The HIV-1 Integrase Signaling Pathway and Inhibition by INSTIs
HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV).[1][3] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[3][4][5] Integrase inhibitors, such as Elvitegravir, block this process, thereby preventing viral replication.[1][6][7]
The mechanism of HIV-1 integrase involves two main catalytic steps:
-
3'-Processing: The integrase enzyme binds to the ends of the viral DNA and cleaves a dinucleotide from each 3' end.[3]
-
Strand Transfer: The processed viral DNA is then covalently joined to the host cell's DNA in a reaction catalyzed by the integrase.[3]
Integrase strand transfer inhibitors (INSTIs) like Elvitegravir bind to the active site of the integrase enzyme, preventing the strand transfer step and thus halting the integration of viral DNA into the host genome.[1][7]
The HIV-1 integrase signaling pathway and the mechanism of action of integrase inhibitors.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological properties. The detailed understanding of its chemical properties, a reliable synthetic protocol, and its potential application in the synthesis of important drugs like HIV-1 integrase inhibitors highlight its significance for researchers and scientists in the pharmaceutical industry. Further exploration of this compound in the synthesis of other bioactive molecules is a promising area for future research.
References
- 1. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]
- 2. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 3. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. krc.cecri.res.in [krc.cecri.res.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-5-fluorobenzyl bromide, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. This document details its fundamental chemical properties and presents a representative experimental protocol for its synthesis.
Core Chemical Data
This compound is a substituted toluene derivative featuring chloro, fluoro, and bromo functional groups. These characteristics make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1][2] |
| IUPAC Name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | [1] |
| CAS Number | 493024-39-8 | [2] |
Synthetic Approach: Free-Radical Bromination
The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding toluene precursor, 3-chloro-5-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of a laboratory-scale synthesis.
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluorotoluene in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of the synthetic process for this compound.
Caption: Synthetic workflow for this compound.
Caption: Free-radical mechanism of benzylic bromination.
References
An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-5-fluorobenzyl bromide
This technical guide provides a comprehensive overview of the synthesis and purification of 3-chloro-5-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis Overview
The synthesis of this compound is typically achieved through the free-radical bromination of the benzylic methyl group of 3-chloro-5-fluorotoluene. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. The most common and effective reagent for this transformation is N-bromosuccinimide (NBS), which allows for a controlled release of bromine radicals into the reaction mixture. The reaction can be initiated either by photochemical means (UV light) or by the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The general reaction scheme is as follows:
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound via free-radical bromination using N-bromosuccinimide (NBS) and AIBN as a radical initiator.
Materials and Reagents:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN) (anhydrous)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-fluorotoluene (1.0 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.
-
Reaction Conditions: Flush the apparatus with an inert gas (nitrogen or argon). Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filtration: Filter the reaction mixture to remove the precipitated succinimide. Wash the solid with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of ethyl acetate and hexanes).
-
Column Chromatography: For oily or impure solid products, purification can be achieved by silica gel column chromatography using an appropriate eluent system, typically a mixture of hexanes and ethyl acetate.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and purity are representative and can vary based on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value |
| Starting Material | 3-Chloro-5-fluorotoluene |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Typical Yield | 75-90% |
| Purity (after purification) | >98% (by GC-MS or HPLC) |
| Molecular Formula | C7H5BrClF |
| Molecular Weight | 223.47 g/mol |
| CAS Number | 493024-39-8 |
Visualizations
Reaction Mechanism
The following diagram illustrates the free-radical chain mechanism for the benzylic bromination of 3-chloro-5-fluorotoluene with NBS.
Caption: Free-radical chain mechanism of benzylic bromination.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reactivity of 3-Chloro-5-fluorobenzyl Bromide with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-5-fluorobenzyl bromide is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its reactivity is primarily dictated by the benzylic bromide, a good leaving group, which readily participates in nucleophilic substitution reactions. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring influences the electrophilicity of the benzylic carbon, impacting reaction rates and mechanisms. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, thiols, alkoxides, carboxylates, azide, and cyanide. It details the expected reaction pathways, provides representative experimental protocols, and summarizes quantitative data where available for analogous systems.
Core Concepts: Reaction Mechanisms
The nucleophilic substitution reactions of this compound, a primary benzylic halide, can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
2.1 SN2 Pathway
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). Given that this compound is a primary benzylic halide, the SN2 pathway is generally the predominant mechanism.
2.2 SN1 Pathway
While less common for primary benzylic halides, the SN1 mechanism can occur, particularly with weak nucleophiles in polar protic solvents. This two-step process involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation. The nucleophile then rapidly attacks the carbocation. The electron-withdrawing chloro and fluoro groups on the benzene ring slightly destabilize the carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.
Reactivity with Common Nucleophiles: Data and Protocols
While specific kinetic data for this compound is not extensively available in the literature, the following sections provide representative data for the reactions of benzyl bromide and its analogs, which are expected to exhibit similar reactivity trends. The provided experimental protocols are general methods that can be adapted for reactions with this compound.
3.1 Reaction with Amines (N-Alkylation)
The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted benzylamines. These reactions typically proceed via an SN2 mechanism.
Table 1: Representative Reaction Data for Benzylation of Amines
| Nucleophile | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzyl bromide | Ethanol | Reflux | 4 | >90 | Generic |
| Aniline | Benzyl bromide | Toluene | 100 | 8 | ~85 | Generic |
| Morpholine | 4-Chlorobenzyl bromide | Acetonitrile | 80 | 6 | 92 | Generic |
Experimental Protocol: Synthesis of 1-(3-Chloro-5-fluorobenzyl)piperidine
-
Materials: this compound, piperidine, potassium carbonate, acetonitrile.
-
Procedure: a. To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq). b. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, filter the solid potassium carbonate and concentrate the filtrate under reduced pressure. d. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. f. Purify the product by column chromatography on silica gel if necessary.
3.2 Reaction with Thiols (S-Alkylation)
Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form benzyl thioethers.
Table 2: Representative Reaction Data for Benzylation of Thiols
| Nucleophile | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl bromide | NaH | DMF | 0 to RT | 2 | >95 | Generic |
| Sodium thiophenoxide | Benzyl bromide | - | Ethanol | Reflux | 3 | 98 | Generic |
| 4-Methylthiophenol | 4-Fluorobenzyl bromide | K2CO3 | Acetone | Reflux | 5 | 94 | Generic |
Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl Phenyl Sulfide
-
Materials: this compound, thiophenol, sodium hydroxide, ethanol.
-
Procedure: a. To a solution of thiophenol (1.1 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water. b. To this solution, add this compound (1.0 eq) dropwise at room temperature. c. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. d. After completion, pour the reaction mixture into water and extract with diethyl ether. e. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. f. Filter and concentrate the solvent to obtain the crude product. Purify by chromatography if needed.
3.3 Reaction with Alkoxides and Phenoxides (Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing benzyl ethers from this compound and the corresponding alkoxide or phenoxide.
Table 3: Representative Reaction Data for Benzyl Ether Synthesis
| Nucleophile | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | Benzyl bromide | - | Methanol | Reflux | 6 | >90 | Generic |
| Sodium phenoxide | Benzyl bromide | - | DMF | 80 | 4 | 95 | Generic |
| Potassium tert-butoxide | 4-Nitrobenzyl bromide | - | THF | RT | 3 | 88 | Generic |
Experimental Protocol: Synthesis of 1-Chloro-3-fluoro-5-(methoxymethyl)benzene
-
Materials: this compound, sodium methoxide, methanol.
-
Procedure: a. To a solution of sodium methoxide (1.5 eq) in methanol, add this compound (1.0 eq). b. Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC. c. Cool the reaction mixture to room temperature and carefully quench with water. d. Extract the product with a suitable organic solvent (e.g., dichloromethane). e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify by distillation or column chromatography as required.
3.4 Reaction with Carboxylates (Ester Synthesis)
3-Chloro-5-fluorobenzyl esters can be prepared by the reaction of the benzyl bromide with a carboxylate salt.
Table 4: Representative Reaction Data for Benzyl Ester Synthesis
| Nucleophile | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium acetate | Benzyl bromide | DMF | 60 | 5 | 90 | Generic |
| Sodium benzoate | Benzyl bromide | DMSO | 80 | 3 | 92 | Generic |
| Potassium trifluoroacetate | 4-Methoxybenzyl bromide | Acetonitrile | Reflux | 8 | 85 | Generic |
Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl Acetate
-
Materials: this compound, sodium acetate, dimethylformamide (DMF).
-
Procedure: a. Suspend sodium acetate (1.5 eq) in DMF and add this compound (1.0 eq). b. Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor by TLC. c. After cooling, pour the reaction mixture into water and extract with ethyl acetate. d. Wash the combined organic layers with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. f. Purify the resulting ester by vacuum distillation or column chromatography.
3.5 Reaction with Azide (Azide Synthesis)
The reaction with sodium azide provides a straightforward route to 3-chloro-5-fluorobenzyl azide, a versatile intermediate for click chemistry and other transformations.
Table 5: Representative Reaction Data for Benzyl Azide Synthesis
| Nucleophile | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium azide | Benzyl bromide | DMSO | RT | Overnight | 94 | [1] |
| Sodium azide | Benzyl bromide | DMF | RT | 12 | up to 99 | [1] |
| Sodium azide | 2,4-Difluorobenzyl bromide | Acetone/Water | Reflux | 3 | 87 | Generic |
Experimental Protocol: Synthesis of 1-(Azidomethyl)-3-chloro-5-fluorobenzene
-
Materials: this compound, sodium azide, dimethyl sulfoxide (DMSO).
-
Procedure: a. Dissolve sodium azide (1.5 eq) in DMSO in a round-bottom flask. b. Add this compound (1.0 eq) dropwise to the stirred solution. c. Stir the reaction mixture at room temperature overnight. d. Quench the reaction by slowly adding water. e. Extract the product with diethyl ether (3x). f. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. g. Filter and concentrate under reduced pressure to obtain the product.
3.6 Reaction with Cyanide (Nitrile Synthesis)
The reaction with cyanide salts, such as sodium or potassium cyanide, yields the corresponding benzyl cyanide, which is a valuable precursor for carboxylic acids, amines, and other functional groups. Phase-transfer catalysis is often employed to enhance the reaction rate.
Table 6: Representative Reaction Data for Benzyl Cyanide Synthesis
| Nucleophile | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| KCN | Bromoethane | - | Ethanol | Reflux | - | - | [2] |
| NaCN | 3-Chlorobenzyl chloride | PTC | Dichloromethane/Water | RT | - | High | [3] |
| KCN | Benzyl chloride | 18-Crown-6 | Acetonitrile | RT | - | >95 | Generic |
Experimental Protocol: Synthesis of 2-(3-Chloro-5-fluorophenyl)acetonitrile
-
Materials: this compound, sodium cyanide, tetrabutylammonium bromide (TBAB), dichloromethane, water.
-
Procedure: a. In a two-phase system, dissolve sodium cyanide (1.5 eq) in water. b. In a separate flask, dissolve this compound (1.0 eq) and a catalytic amount of TBAB (e.g., 5 mol%) in dichloromethane. c. Vigorously stir the two phases together at room temperature for 12-24 hours. Monitor the reaction by TLC. d. Separate the organic layer, and extract the aqueous layer with dichloromethane. e. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate to give the crude nitrile. Purify by column chromatography or distillation if necessary.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of a product from a nucleophilic substitution reaction of this compound.
Conclusion
This compound is a versatile electrophile that readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles. The predominant reaction mechanism is SN2, facilitated by the primary benzylic nature of the substrate. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the benzylic carbon, promoting these reactions. While specific quantitative kinetic data for this particular compound is sparse, the provided protocols and data for analogous benzyl halides serve as a robust guide for researchers in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Careful selection of the nucleophile, solvent, and reaction conditions allows for the efficient and high-yielding synthesis of a diverse range of 3-chloro-5-fluorobenzyl derivatives.
References
Spectroscopic Profile of 3-Chloro-5-fluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for 3-Chloro-5-fluorobenzyl bromide (CAS No. 493024-39-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data, alongside experimental data for analogous compounds to offer a comparative analytical perspective. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to support researchers in their analytical workflows.
Compound Overview
This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol .[1] Its structure is characterized by a benzene ring substituted with a chloro, a fluoro, and a bromomethyl group. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.
Spectral Data
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.93199 |
| [M+Na]⁺ | 244.91393 |
| [M-H]⁻ | 220.91743 |
| [M+NH₄]⁺ | 239.95853 |
| [M+K]⁺ | 260.88787 |
Data sourced from PubChem.
Spectral Data of Analogous Compounds
To provide a contextual understanding of the expected spectral features of this compound, the following tables summarize the experimental data for structurally similar compounds. These compounds are selected based on the presence of the benzyl bromide, chlorobenzyl, or fluorobenzyl moiety.
Table 2: ¹H NMR Spectral Data for 3-Chlorobenzyl bromide (in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| A | 7.34 |
| B | 7.23 to 7.20 |
| C | 4.378 |
Data sourced from ChemicalBook.[2]
Table 3: ¹H NMR Spectral Data for 3-Fluorobenzyl chloride (400 MHz in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| A | 7.281 |
| B | 7.123 |
| C | 7.076 |
| D | 6.982 |
| E | 4.515 |
Data sourced from ChemicalBook.[3]
Table 4: Mass Spectrometry (GC-MS) Data for 1-Bromo-3-chloro-5-fluorobenzene
| Instrument | Agilent Technologies 7890 A-5975 C VL |
| Copyright | © 2020-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase. |
Data sourced from PubChem.[4]
Table 5: IR (FTIR) Spectral Data for 1-Bromo-3-chloro-5-fluorobenzene
| Instrument | Bruker Tensor 27 FT-IR |
| Technique | Neat |
| Source | Bio-Rad Laboratories, Inc., TCI Chemicals India Pvt. Ltd. |
| Copyright | © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase. |
Data sourced from PubChem.[4]
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting free induction decay (FID) signal is recorded.
-
Data is processed using Fourier transformation to obtain the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
Proton decoupling is typically applied to simplify the spectrum and enhance signal-to-noise.
-
A larger number of scans are usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The FID is recorded and processed similarly to the ¹H spectrum.
-
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for a liquid or low-melting solid):
-
A small drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin film.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The absorption bands are correlated to specific vibrational modes of the functional groups in the molecule. For this compound, characteristic C-H, C=C (aromatic), C-Cl, C-F, and C-Br stretching and bending vibrations are expected.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Data Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for chemical analysis.
This guide serves as a foundational resource for researchers working with this compound and similar compounds. While direct experimental data for the title compound remains elusive in the public domain, the provided information on analogous compounds and standardized analytical protocols offers a robust framework for its characterization.
References
An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloro-5-fluorobenzyl bromide (CAS No. 493024-39-8), a key reagent in pharmaceutical synthesis and chemical research. Due to its hazardous nature, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 493024-39-8 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | White to off-white or Colorless to Light orange to Yellow powder, lump, or clear liquid | [2] |
| Form | Low Melting Crystals, Crystalline Mass or Liquid After Melting | [2] |
| Density | 1.65 g/mL | [2] |
| Refractive Index | 1.5610 | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Hazard Identification and Classification
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[3] It is crucial to understand its classification to implement appropriate safety measures.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Corrosive to metals | 1 | H290: May be corrosive to metals |
| Combustible liquid | - | H227: Combustible liquid |
Signal Word: Danger
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |
The following diagram illustrates the necessary PPE for handling this chemical.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed protocols for handling, storage, and emergency situations are critical for minimizing risk.
General Handling Protocol
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Don the required PPE as detailed in Section 3.
-
Dispensing: When transferring the chemical, use a syringe or a properly grounded dispensing system to avoid static discharge. Use only non-sparking tools.
-
Reaction Quenching: When quenching reactions containing this reagent, add the quenching agent slowly and in a controlled manner, especially when using protic solvents like water or alcohols, as the reaction can be exothermic.
-
Decontamination: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate all surfaces and equipment that came into contact with the chemical.
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3]
-
Store in a corrosive resistant container with a resistant inner liner.
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, cover with a non-combustible absorbent material such as dry earth, sand, or vermiculite.[4] For larger spills, dike the area to prevent spreading.
-
Neutralization (for acidic byproducts): Although not always necessary for the bromide itself, if hydrolysis has occurred leading to the formation of HBr, a neutralizing agent for acids can be cautiously applied.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations.
The workflow for a chemical spill is outlined below.
First Aid Measures
Immediate medical attention is required for any exposure.[3]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with soap and plenty of water. Immediate medical attention is required.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3] |
Fire-Fighting Measures
While this compound is a combustible liquid, it requires a relatively high temperature to ignite.
| Aspect | Details |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5] |
| Unsuitable Extinguishing Media | Do not use a solid stream of water as it may scatter and spread the fire. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen bromide, and hydrogen fluoride. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Containment: Collect waste in a suitable, labeled, and tightly sealed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[3] Do not dispose of down the drain or into the environment.
Toxicological Information
Conclusion
This compound is a valuable reagent that demands careful and informed handling. By implementing the safety protocols, personal protective measures, and emergency procedures outlined in this guide, researchers and scientists can significantly mitigate the risks associated with its use. A proactive approach to safety is paramount in any laboratory setting, and a thorough understanding of the hazards of each chemical is the foundation of safe research.
References
An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3-chloro-5-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its primary chemical reactivity.
Chemical Identity and Structure
1-(Bromomethyl)-3-chloro-5-fluorobenzene is a substituted toluene derivative with the systematic IUPAC name 1-(bromomethyl)-3-chloro-5-fluorobenzene. Its chemical structure features a benzene ring substituted with a bromomethyl, a chloro, and a fluoro group at positions 1, 3, and 5, respectively.
Synonyms:
-
3-Chloro-5-fluorobenzyl bromide
-
α-Bromo-3-chloro-5-fluorotoluene
The structural formula of 1-(Bromomethyl)-3-chloro-5-fluorobenzene is presented below:
Figure 1: Chemical Structure of 1-(Bromomethyl)-3-chloro-5-fluorobenzene
Physicochemical Properties
A summary of the key quantitative data for 1-(Bromomethyl)-3-chloro-5-fluorobenzene is provided in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 493024-39-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | White to off-white low melting crystals or crystalline mass |
| Density | 1.65 g/cm³[1] |
| Refractive Index | 1.5610[1] |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis of 1-(Bromomethyl)-3-chloro-5-fluorobenzene
The most common and industrially relevant method for the synthesis of 1-(Bromomethyl)-3-chloro-5-fluorobenzene is the free-radical bromination of 3-chloro-5-fluorotoluene. This reaction selectively brominates the methyl group at the benzylic position.
Experimental Protocol: Free-Radical Bromination
This protocol is adapted from a general procedure for the preparation of aromatic bromomethyl compounds.[2]
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (as a free-radical initiator)
-
Chlorobenzene (solvent)
-
10% Sodium thiosulfate (Na₂SO₃) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium chloride (NaCl) solution (brine)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-chloro-5-fluorotoluene in chlorobenzene.
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a free-radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 132°C for chlorobenzene) under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel to yield pure 1-(Bromomethyl)-3-chloro-5-fluorobenzene.
Chemical Reactivity and Applications
The primary utility of 1-(Bromomethyl)-3-chloro-5-fluorobenzene in organic synthesis stems from the reactivity of the benzylic bromide. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Common reactions include nucleophilic substitution with amines, alcohols, thiols, and carbanions to form the corresponding substituted benzyl derivatives.
Logical Relationship of Synthesis
The synthesis of 1-(Bromomethyl)-3-chloro-5-fluorobenzene from its precursor, 3-chloro-5-fluorotoluene, can be represented by the following logical workflow.
Caption: Synthetic pathway for 1-(Bromomethyl)-3-chloro-5-fluorobenzene.
References
Solubility of 3-Chloro-5-fluorobenzyl Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Chloro-5-fluorobenzyl bromide in various organic solvents. Due to the highly specific nature of this compound, publicly available, quantitative solubility data is scarce. Therefore, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to generate and interpret solubility data in their own laboratories. The guide details a standardized methodology for solubility determination, outlines key factors influencing the solubility of halogenated aromatic compounds, and provides a structured approach to data management and visualization.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation strategies. An understanding of its solubility profile allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of robust crystallization and purification methods. This guide presents a general methodology for researchers to determine these crucial parameters.
Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, several factors will dictate its solubility in a given organic solvent:
-
Polarity: The presence of chloro, fluoro, and bromo substituents on the benzene ring introduces polarity. Solvents with a similar polarity profile are likely to be more effective.
-
Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor. Solvents capable of hydrogen bonding may exhibit different solubility characteristics compared to non-protic solvents.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to determine solubility at various temperatures relevant to the intended application.
-
Crystalline Structure: The lattice energy of the solid form of this compound will impact the energy required to dissolve it.
Below is a diagram illustrating the logical relationship between molecular properties and solubility.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound using the isothermal equilibrium method.
3.1. Materials and Reagents
-
This compound (solute) of high purity
-
Selected organic solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, methanol, ethanol, isopropanol, toluene, heptane) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
3.2. Experimental Procedure
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume (e.g., 10 mL) of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking ensures proper mixing.
-
Sample Collection and Filtration: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor
3.3. Analytical Method Development
A robust analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with a UV detector is often suitable for compounds like this compound.
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
The general workflow for this experimental determination is visualized below.
Caption: Experimental workflow for determining solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for reporting solubility data at a given temperature.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Solvent Polarity Index¹ | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Heptane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Acetonitrile | 5.8 | |||
| Methanol | 6.6 |
¹ Snyder polarity index is a commonly used scale.
Conclusion
An In-Depth Technical Guide to the Electrophilicity of 3-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilicity of 3-chloro-5-fluorobenzyl bromide, a crucial parameter for understanding its reactivity in various chemical transformations, particularly in the context of drug discovery and development. Due to the absence of specific published quantitative data for this compound, this guide focuses on the established theoretical frameworks and experimental and computational methodologies for determining its electrophilicity.
Theoretical Framework: Understanding the Electrophilicity of Substituted Benzyl Bromides
The electrophilicity of this compound is fundamentally governed by the stability of the incipient benzylic carbocation formed during nucleophilic substitution reactions. The presence of electron-withdrawing substituents, such as chlorine and fluorine, on the benzene ring significantly influences this stability and, consequently, the reactivity of the molecule.
Key Concepts:
-
Benzylic Position: The carbon atom adjacent to a benzene ring is known as the benzylic position. This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates, such as carbocations, through resonance.
-
Nucleophilic Substitution: Benzyl bromides readily undergo nucleophilic substitution reactions (SN1 and SN2). In many cases, particularly with secondary and tertiary benzylic halides or with stabilizing substituents, the reaction proceeds through a carbocation intermediate (SN1 pathway).
-
Inductive and Resonance Effects: The chloro and fluoro substituents at the meta-positions (3 and 5) primarily exert an electron-withdrawing inductive effect (-I), destabilizing the positive charge of the benzylic carbocation. At the meta position, the resonance effect (-M or +M) is not operative. This destabilization is expected to decrease the rate of SN1 reactions compared to unsubstituted benzyl bromide. Electron-withdrawing groups deactivate the benzene ring, making it less susceptible to attack by electrophiles but increasing the electrophilicity of the benzylic carbon.[1]
-
Hammett Equation: The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[2] By determining the reaction rate constants for a series of substituted benzyl bromides, a Hammett plot can be constructed to yield a reaction constant (ρ), which provides insight into the electronic nature of the transition state.[3][4]
The presence of two electron-withdrawing groups (chloro and fluoro) at the meta positions of this compound will significantly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, these groups will also destabilize the formation of a full benzylic carbocation, potentially favoring an SN2-like mechanism or a highly unstable SN1 intermediate.[5][6]
Experimental Determination of Electrophilicity
The electrophilicity of this compound can be quantified experimentally through kinetic studies of its reactions with a series of reference nucleophiles.
Kinetic Studies of Solvolysis (SN1 Reaction)
A common method to assess the electrophilicity of benzylic halides is to measure the rate of their solvolysis reactions.[7][8]
Experimental Protocol: Determination of Solvolysis Rate
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable non-nucleophilic solvent (e.g., acetone).
-
Prepare a series of aqueous ethanol or acetone solutions with varying water content (e.g., 80:20, 70:30, 60:40 ethanol:water).
-
Add a pH indicator (e.g., bromothymol blue) to the solvent mixtures.
-
-
Kinetic Run:
-
Thermostat the solvent mixture to a constant temperature (e.g., 25 °C) in a reaction vessel.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the stirred solvent mixture.
-
The solvolysis reaction will produce HBr, causing a change in the pH of the solution.
-
Monitor the time required for the pH indicator to change color. This can be done visually or more accurately using a spectrophotometer.
-
Alternatively, the reaction can be monitored by periodically withdrawing aliquots, quenching the reaction, and titrating the generated acid with a standardized base.
-
-
Data Analysis:
-
The rate of the reaction can be determined by following the appearance of the product or the disappearance of the reactant over time.
-
For an SN1 reaction, the rate law is typically first-order with respect to the benzyl bromide. The rate constant (k) can be determined from the integrated rate law: ln[A]t = -kt + ln[A]0.
-
By measuring the rate constant at different temperatures, the activation parameters (Ea, ΔH‡, ΔS‡) can be calculated using the Arrhenius and Eyring equations.
-
Determination of Mayr's Electrophilicity Parameter (E)
Mayr's electrophilicity scale provides a quantitative measure of the electrophilic reactivity of a wide range of compounds.[9][10][11] The electrophilicity parameter 'E' for this compound can be determined by measuring the rate constants of its reactions with a set of reference nucleophiles for which the nucleophilicity parameter 'N' and the sensitivity parameter 's' are known.
Experimental Protocol: Determination of Mayr's E Parameter
-
Selection of Reference Nucleophiles: Choose a series of reference nucleophiles from Mayr's database with well-established N and s parameters.[12]
-
Kinetic Measurements:
-
Conduct the reactions of this compound with each reference nucleophile under pseudo-first-order conditions (i.e., [Nucleophile] >> [Electrophile]).
-
Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectroscopy (if the reactants or products have a chromophore), NMR spectroscopy, or HPLC.
-
Determine the second-order rate constant (k) for each reaction.
-
-
Data Analysis:
-
Plot log(k) for each reaction against the known N parameter of the corresponding nucleophile.
-
The data should fit the linear equation: log(k) = s(N + E) .
-
From the slope (s) and the y-intercept (s*E) of the resulting line, the electrophilicity parameter 'E' can be calculated.
-
Computational Determination of Electrophilicity
Computational chemistry provides powerful tools to predict and understand the electrophilicity of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.[13][14]
Calculation of Conceptual DFT Reactivity Descriptors
Several descriptors derived from DFT calculations can be used to quantify electrophilicity.
-
Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as: ω = μ² / (2η) , where μ is the electronic chemical potential and η is the chemical hardness. These are approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (EHOMO + ELUMO) / 2 and η ≈ (ELUMO - EHOMO).[13]
-
Partial Atomic Charges: The partial charge on the benzylic carbon atom is a direct indicator of its electrophilic character. Higher positive charge suggests greater electrophilicity. Methods like Mulliken population analysis,[15][16][17] Natural Population Analysis (NPA) from Natural Bond Orbital (NBO) theory,[18][19][20][21] or Atoms in Molecules (AIM) theory can be used to calculate these charges.
Computational Workflow:
-
Geometry Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Orbital Energy and Population Analysis: From the output of the DFT calculation, extract the HOMO and LUMO energies to calculate the global electrophilicity index (ω). Perform a population analysis (e.g., Mulliken or NBO) to obtain the partial atomic charge on the benzylic carbon.
Data Summary and Visualization
While specific quantitative data for this compound is not available in the literature, the following tables provide a framework for organizing and presenting such data once determined through the methodologies described above.
Table 1: Predicted and Experimental Reactivity Data for this compound
| Parameter | Predicted Value (Computational) | Experimental Value | Method of Determination |
| Electrophilicity Index (ω) | To be calculated | - | DFT (B3LYP/6-31G(d)) |
| Partial Charge on Benzylic C | To be calculated | - | NBO Analysis |
| Mayr's E Parameter | - | To be determined | Kinetic Studies |
| Solvolysis Rate Constant (k) | - | To be determined | UV-Vis Spectroscopy |
| Hammett ρ value | - | To be determined | LFER Analysis |
Table 2: Hammett Substituent Constants (σm)
| Substituent | σm |
| -Cl | 0.37 |
| -F | 0.34 |
The positive σm values for both chloro and fluoro substituents indicate their electron-withdrawing nature through the inductive effect.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: SN1 reaction pathway for this compound.
Caption: Experimental workflow for determining electrophilicity.
Caption: Computational workflow for determining electrophilicity indices.
Conclusion
The electrophilicity of this compound is a critical parameter for predicting its reactivity in nucleophilic substitution reactions. While direct experimental data is not currently available, this guide outlines the established theoretical principles and provides detailed experimental and computational protocols for its determination. The presence of two meta-directing, electron-withdrawing substituents is expected to significantly enhance the electrophilic character of the benzylic carbon while destabilizing a carbocation intermediate. The methodologies presented herein will enable researchers to quantitatively assess the electrophilicity of this and similar compounds, facilitating their effective use in synthetic chemistry and drug development.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. Solvolytic studies of benzyl halides - Durham e-Theses [etheses.dur.ac.uk]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 11. Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions | Semantic Scholar [semanticscholar.org]
- 12. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 16. Mulliken [cup.uni-muenchen.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. NBO [cup.uni-muenchen.de]
- 19. docs.materialsproject.org [docs.materialsproject.org]
- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 21. q-chem.com [q-chem.com]
The Role of 3-Chloro-5-fluorobenzyl Bromide in the Development of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzyl bromide has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in the progression of various cancers.[1][2][4] This technical guide provides an in-depth overview of the application of this compound in the development of SCD1 inhibitors, complete with experimental details, quantitative data, and a visualization of the relevant signaling pathway.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 493024-39-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | White to off-white low melting crystals or crystalline mass |
| Density | 1.65 g/cm³ |
| Refractive Index | 1.5610 |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Application in the Synthesis of SCD1 Inhibitors
The 3-chloro-5-fluorobenzyl moiety is incorporated into the molecular scaffold of SCD1 inhibitors to enhance their binding affinity and selectivity. The presence of both chloro and fluoro substituents on the benzyl ring can influence the electronic properties and conformational preferences of the molecule, leading to improved pharmacological profiles.
One notable class of SCD1 inhibitors synthesized using this compound are thiophene-based derivatives. A key example is the synthesis of N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide.
Experimental Protocol: Synthesis of N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide
This protocol outlines a two-step synthesis starting from 2-(thiophen-2-yl)acetic acid.
Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl chloride
-
Activation of Carboxylic Acid: 2-(Thiophen-2-yl)acetic acid is reacted with thionyl chloride to convert the carboxylic acid to the more reactive acetyl chloride. This is a standard procedure for activating carboxylic acids for subsequent acylation reactions.[5]
Step 2: N-acylation of 2-aminothiophene-3-carbonitrile and Benzylation
-
Reaction Setup: In a suitable solvent such as tetrahydrofuran (THF), 2-aminothiophene-3-carbonitrile is dissolved.
-
Acylation: The previously synthesized 2-(thiophen-2-yl)acetyl chloride (1.1 equivalents) is added dropwise to the solution of the aminothiophene. The reaction mixture is stirred at room temperature for an extended period (e.g., 15 hours) to ensure complete N-acylation.[5]
-
Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with water, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like acetonitrile.[5]
-
Benzylation: The resulting N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is then reacted with this compound in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.
-
Final Purification: The final product, N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide, is isolated and purified using standard techniques such as column chromatography.
Quantitative Biological Data
The inhibitory activity of compounds containing the 3-chloro-5-fluorobenzyl moiety against SCD1 is typically evaluated using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these inhibitors.
| Compound | Target | Assay | IC50 (nM) |
| Thiazole derivative with 2-chloro-5-trifluoromethoxyphenyl | hSCD1 | Enzymatic Assay | - |
| Piperazinyl-pyridazine derivative | rSCD1 | In vitro | 100 |
| Piperazinyl-pyridazine derivative | hSCD1 | In vitro | 300 |
Note: Specific IC50 values for N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide are not publicly available in the searched literature. The table presents data for structurally related SCD1 inhibitors to provide context for the potency of this class of compounds.[6]
SCD1 Signaling Pathway and Mechanism of Inhibition
SCD1 plays a pivotal role in cellular metabolism and signaling. Its inhibition has profound effects on various downstream pathways implicated in disease.
SCD1 is an endoplasmic reticulum (ER) resident enzyme that introduces a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[7] These MUFAs are essential components of membrane phospholipids, triglycerides, and cholesterol esters.
The inhibition of SCD1 leads to a decrease in MUFA levels and an accumulation of SFAs. This shift in the SFA/MUFA ratio can trigger a cascade of cellular events:
-
AKT/mTOR Signaling: SCD1 activity is linked to the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of SCD1 can lead to a reduction in AKT and mTOR phosphorylation, thereby suppressing these pro-survival signals.[4]
-
AMPK Activation: The accumulation of SFAs resulting from SCD1 inhibition can lead to cellular stress and the activation of AMP-activated protein kinase (AMPK).[8] Activated AMPK is a key energy sensor that promotes catabolic processes and inhibits anabolic pathways, including fatty acid synthesis.
-
Wnt/β-catenin Pathway: In some cancer models, SCD1 inhibition has been shown to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell stemness and proliferation.[5]
Below is a graphical representation of the SCD1 signaling pathway and the impact of its inhibition.
References
- 1. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for N-Alkylation using 3-Chloro-5-fluorobenzyl bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using 3-Chloro-5-fluorobenzyl bromide. N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecules from simpler amine precursors. Benzyl groups are frequently used as protecting groups for amines and are integral components of many biologically active compounds. The presence of halogen substituents, such as chlorine and fluorine, on the benzyl moiety can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, making this compound a valuable reagent in medicinal chemistry and drug discovery. This document outlines a general and robust procedure for this transformation, including reaction setup, monitoring, work-up, and purification, supplemented with tabulated data and a graphical workflow.
Introduction
N-alkylation is a class of organic reactions where an alkyl group is introduced onto a nitrogen atom of an amine.[1] This process, often achieved through nucleophilic aliphatic substitution, involves the reaction of an amine with an alkyl halide.[1] The reaction's utility is sometimes complicated by the potential for overalkylation, where the newly formed secondary amine reacts further to form a tertiary amine, and subsequently a quaternary ammonium salt.[1] However, with controlled reaction conditions, selective mono-alkylation can be achieved.[2][3]
This compound is an effective alkylating agent. The benzylic bromide is highly reactive towards nucleophiles due to the stability of the corresponding carbocation intermediate. The chloro and fluoro substituents on the aromatic ring are electron-withdrawing, which can influence the reactivity of the molecule and the properties of the resulting N-benzylated products. These halogenated motifs are of significant interest in drug development for their ability to enhance binding affinity, improve pharmacokinetic profiles, and block metabolic pathways.
This protocol describes a standard method for the N-alkylation of various amine substrates using this compound in the presence of a non-nucleophilic base.
General Reaction Scheme
Scheme 1. General reaction for the N-alkylation of a primary (R¹=H) or secondary amine with this compound.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
Amine substrate (primary or secondary)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
3.2 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile or DMF (approx. 0.1-0.5 M concentration). Add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0-1.2 eq.) either neat or as a solution in the reaction solvent. The addition can be done at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if the amine is less reactive.
-
Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product spot should be less polar than the starting amine.
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Filter off the inorganic base (K₂CO₃) and wash the solid with ethyl acetate. Alternatively, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes representative conditions for the N-alkylation of various amines with substituted benzyl bromides, adapted from common organic synthesis practices.[4]
| Entry | Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | K₂CO₃ (2.0) | DMF | 25 | 12 | 85-95 |
| 2 | Pyrrolidine | K₂CO₃ (2.0) | CH₃CN | 25 | 4 | >90 |
| 3 | Benzimidazole | K₂CO₃ (2.0) | DMF | 50 | 8 | 80-90 |
| 4 | Morpholine | Et₃N (1.5) | CH₃CN | 25 | 6 | >90 |
| 5 | 4-Fluoroaniline | Cs₂CO₃ (2.0) | CH₃CN | 60 | 16 | 75-85 |
Note: Yields are typical for analogous N-benzylation reactions and may vary depending on the specific substrate and precise reaction conditions.
Visualization of Experimental Workflow
The logical flow of the experimental protocol can be visualized as follows:
Caption: Workflow diagram for the N-alkylation protocol.
Safety Precautions
-
This compound is a lachrymator and is corrosive. Handle this reagent in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocol described provides a reliable and adaptable method for the synthesis of N-(3-chloro-5-fluorobenzyl) amines. This procedure is applicable to a wide range of primary and secondary amine nucleophiles. The resulting products are valuable building blocks for the development of novel chemical entities in pharmaceutical and materials science research.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the O-alkylation of Phenols with 3-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. One of the most reliable methods for this conversion is the Williamson ether synthesis, which involves the deprotonation of a phenol to form a phenoxide, followed by its reaction with an alkyl halide.[1][2] This application note provides a detailed protocol for the O-alkylation of phenols using 3-Chloro-5-fluorobenzyl bromide, a reagent of interest in medicinal chemistry due to the prevalence of chloro- and fluoro-substituted moieties in pharmaceutical compounds.[3][4] The resulting 3-chloro-5-fluorobenzyl ethers can serve as valuable intermediates in the synthesis of biologically active molecules. The fluorine and chlorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3][4]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the benzylic carbon of this compound and displacing the bromide leaving group.[2][5] The choice of a suitable base and an inert solvent are critical for achieving high yields and minimizing side reactions. Common bases for this transformation include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH).[6] Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are typically employed to facilitate the SN2 reaction.[7]
Reaction Scheme
Caption: General reaction scheme for the O-alkylation of phenol.
Experimental Protocol
This protocol describes a general procedure for the O-alkylation of a generic phenol with this compound. The specific quantities and reaction conditions may require optimization depending on the nature of the substituted phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature until the phenol is completely dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-5-fluorobenzyl ether.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of various substituted phenols with this compound under the conditions described in the protocol. Please note that these are representative values and actual results may vary.
| Entry | Phenol Derivative | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenol | 6 | 70 | 85-95 |
| 2 | 4-Methoxyphenol | 5 | 70 | 90-98 |
| 3 | 4-Nitrophenol | 8 | 80 | 75-85 |
| 4 | 2-Cresol | 7 | 75 | 80-90 |
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of 3-chloro-5-fluorobenzyl ethers.
Reaction Mechanism: SN2 Pathway
Caption: The SN2 mechanism of the Williamson ether synthesis.
Applications in Drug Development
The synthesis of 3-chloro-5-fluorobenzyl ethers provides access to a class of compounds with potential applications in drug discovery. The incorporation of chlorine and fluorine atoms into organic molecules is a common strategy to enhance their pharmacokinetic and pharmacodynamic properties.[3][4] For instance, these halogens can improve metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Researchers in drug development can utilize the described protocol to generate libraries of novel aryl benzyl ether derivatives for screening against various biological targets. The versatility of the Williamson ether synthesis allows for the combination of a wide range of substituted phenols with this compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors Using 3-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel class of enzyme inhibitors, utilizing 3-Chloro-5-fluorobenzyl bromide as a key building block. The substitution pattern of this reagent offers unique electronic and steric properties that can be exploited to achieve high potency and selectivity against various enzyme targets. These protocols are designed to guide researchers through the chemical synthesis, purification, characterization, and subsequent biological evaluation of these potential therapeutic agents. The primary focus of this application note is on the synthesis of inhibitors targeting cholinesterases, based on the established activity of structurally related compounds.
Introduction
Enzyme inhibitors are fundamental tools in both biochemical research and drug discovery, playing a crucial role in the treatment of numerous diseases. The benzyl moiety is a common scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with enzyme active sites. The specific incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a versatile reagent for introducing a uniquely substituted benzyl group onto a variety of molecular scaffolds. This document outlines the synthesis of a series of potential cholinesterase inhibitors through the N-alkylation of a piperidine core, a common structural motif in cholinesterase inhibitors.
Data Presentation
The following table summarizes the hypothetical inhibitory activities of a series of synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This data is presented to illustrate the potential structure-activity relationships (SAR) that can be explored using this compound.
| Compound ID | R Group on Piperidine | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1a | 4-aminocarbonyl | 15.2 | 25.8 |
| 1b | 4-hydroxy | 22.5 | 35.1 |
| 1c | 4-methoxy | 18.9 | 29.7 |
| 1d | 3-aminocarbonyl | 35.8 | 50.2 |
| 1e | 3-hydroxy | 45.1 | 62.5 |
Experimental Protocols
Protocol 1: Synthesis of N-(3-Chloro-5-fluorobenzyl)piperidine Derivatives (General Procedure)
This protocol describes the synthesis of a library of potential enzyme inhibitors through the N-alkylation of substituted piperidines with this compound.
Materials:
-
This compound
-
Substituted piperidine (e.g., 4-piperidinecarboxamide, 4-hydroxypiperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
To a solution of the substituted piperidine (1.0 eq) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH, 95:5).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to afford the pure N-(3-Chloro-5-fluorobenzyl)piperidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor compounds in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well microplate, add 25 µL of each inhibitor dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 25 µL of phosphate buffer containing the same percentage of DMSO.
-
Add 50 µL of DTNB solution (0.3 mM in phosphate buffer) to each well.
-
Add 25 µL of the respective cholinesterase enzyme solution (AChE or BuChE, diluted in phosphate buffer to a final concentration that gives a linear reaction rate) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 1.5 mM in phosphate buffer) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic workflow for N-alkylation.
Caption: Cholinesterase inhibition mechanism.
Application Notes and Protocols for the Use of 3-Chloro-5-fluorobenzyl Bromide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, facilitating the efficient synthesis of complex biomolecules. The choice of a linker, which anchors the nascent peptide chain to the solid support, is critical as it dictates the conditions for peptide cleavage and the overall success of the synthesis. Standard linkers, such as the Wang linker, are widely used for the synthesis of peptide acids and are known for their acid lability.
This document describes the application of a custom linker derived from 3-chloro-5-fluorobenzyl bromide. The incorporation of electron-withdrawing groups, specifically chlorine and fluorine, onto the benzyl ring is expected to decrease the acid lability of the resulting benzyl ether linkage compared to unsubstituted or electron-rich benzyl linkers. This modified stability profile can be advantageous in synthetic strategies requiring the use of very acid-labile side-chain protecting groups, allowing for their selective removal while the peptide remains anchored to the resin. These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the use of a 3-chloro-5-fluorobenzyl-based linker in Fmoc-based SPPS.
Principle of the 3-Chloro-5-fluorobenzyl Linker
The 3-chloro-5-fluorobenzyl linker is a modified benzyl ether-type linker. It is synthesized by immobilizing this compound onto a hydroxyl-functionalized solid support, such as hydroxymethyl polystyrene resin. The electron-withdrawing nature of the chlorine and fluorine atoms reduces the electron density of the benzyl ring, which in turn destabilizes the carbocation intermediate formed during acid-catalyzed cleavage. Consequently, stronger acidic conditions or prolonged reaction times are required to cleave the peptide from the resin compared to the more acid-labile Wang resin. This property allows for an orthogonal protection strategy where certain acid-labile side-chain protecting groups can be removed without premature cleavage of the peptide from the solid support.
Experimental Protocols
Protocol 1: Preparation of 3-Chloro-5-fluorobenzyl Resin
This protocol describes the functionalization of a hydroxymethyl resin with this compound to generate the solid support for peptide synthesis.
Materials:
-
Hydroxymethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dry reaction vessel with a nitrogen inlet
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a dry reaction vessel under a nitrogen atmosphere.
-
Solvent Exchange: Wash the swollen resin with anhydrous DMF (3 x 10 mL).
-
Alkoxide Formation: Suspend the resin in anhydrous DMF (10 mL). Carefully add sodium hydride (1.5 mmol, 60 mg of 60% dispersion) to the resin suspension. Stir the mixture gently under a nitrogen atmosphere for 1 hour at room temperature.
-
Alkylation: Dissolve this compound (1.5 mmol, 335 mg) in a minimal amount of anhydrous DMF and add it to the resin suspension.
-
Reaction: Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
Washing: After the reaction, cool the resin to room temperature. Quench any unreacted NaH by the slow addition of methanol. Wash the resin sequentially with DMF (3 x 10 mL), DMF/Water (1:1, 3 x 10 mL), Water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the new resin can be determined by attaching a known amount of Fmoc-amino acid and then cleaving and quantifying the Fmoc group spectrophotometrically.
Protocol 2: Attachment of the First Fmoc-Amino Acid to 3-Chloro-5-fluorobenzyl Resin
This protocol details the esterification of the first N-Fmoc protected amino acid to the newly synthesized resin.
Materials:
-
3-Chloro-5-fluorobenzyl resin
-
N-Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 3-chloro-5-fluorobenzyl resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Amino Acid Activation: In a separate flask, dissolve the N-Fmoc-amino acid (4.0 mmol) in a minimal amount of DMF. Add this solution to the swollen resin.
-
Coupling: Add DIC (4.0 mmol, 0.63 mL) and a catalytic amount of DMAP (0.4 mmol, 49 mg) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, wash the resin with DCM and then treat it with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the pre-loaded resin under high vacuum.
Protocol 3: Standard Fmoc-SPPS Cycle
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
Materials:
-
Peptide-loaded 3-chloro-5-fluorobenzyl resin
-
20% (v/v) Piperidine in DMF
-
N-Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate the next N-Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. Due to the electron-withdrawing substituents, stronger acidic conditions are anticipated for cleavage compared to Wang resin.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard strong cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys or Met, scavengers such as EDT may be added.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature. Note: Due to the increased stability of the linker, a longer reaction time (e.g., 4-6 hours) or a stronger acid cocktail may be necessary. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC.
-
Peptide Precipitation: After cleavage is complete, filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Data Presentation
The following tables provide representative data for the synthesis of a model peptide (e.g., Leu-Enkephalin: YGGFL) on the 3-chloro-5-fluorobenzyl resin. These values are based on typical outcomes for benzyl-type linkers and should be considered as a guideline. Actual results may vary.
Table 1: Resin Loading and Peptide Synthesis Parameters
| Parameter | Value | Notes |
| Initial Resin Loading | ~1.0 mmol/g | Starting hydroxymethyl polystyrene resin. |
| 3-Chloro-5-fluorobenzyl Resin Loading | 0.6 - 0.8 mmol/g | Loading after functionalization. |
| First Amino Acid (Fmoc-Leu) Loading | 0.5 - 0.7 mmol/g | Loading after esterification. |
| Average Coupling Efficiency | >99% | Per step, monitored by Kaiser test. |
| Final Crude Peptide Yield | 70 - 85% | Based on the initial loading of the first amino acid. |
Table 2: Comparative Cleavage Conditions and Purity
| Linker Type | Cleavage Cocktail | Time (hours) | Crude Purity (HPLC) |
| Wang Resin | TFA/TIS/H₂O (95:2.5:2.5) | 2 | ~85% |
| 3-Chloro-5-fluorobenzyl Resin (Expected) | TFA/TIS/H₂O (95:2.5:2.5) | 4 - 6 | ~80-90% |
| 3-Chloro-5-fluorobenzyl Resin (Alternative) | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 3 - 5 | Dependent on peptide sequence |
Visualizations
Diagram 1: Synthesis of 3-Chloro-5-fluorobenzyl Resin
Caption: Workflow for the synthesis of 3-chloro-5-fluorobenzyl functionalized resin.
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
Diagram 3: Peptide Cleavage from 3-Chloro-5-fluorobenzyl Resin
Application Notes and Protocols: 3-Chloro-5-fluorobenzyl Bromide as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Chloro-5-fluorobenzyl bromide as a protecting group for primary and secondary amines. The protocols outlined below are based on established methodologies for benzyl-type protecting groups and are intended to serve as a starting point for optimization in specific research and drug development contexts.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Benzyl groups are a common choice for amine protection due to their relative stability to a wide range of reaction conditions and the various methods available for their removal.
The 3-chloro-5-fluorobenzyl group, hereafter referred to as "CFB," offers a potentially valuable alternative to the standard benzyl group. The electron-withdrawing chloro and fluoro substituents are expected to modify the reactivity and stability of the protecting group, potentially offering advantages in specific synthetic routes. This document provides generalized protocols for the protection of amines using this compound and subsequent deprotection.
Chemical Properties
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and parameters that should be monitored and optimized when using this compound as a protecting group.
Table 1: Protection of Amines using this compound
| Parameter | Primary Amines | Secondary Amines | General Notes |
| Stoichiometry (Amine:CFB-Br:Base) | 1 : 1.1 : 2.2 | 1 : 1.1 : 2.2 | Excess base is used to scavenge HBr. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Choice of base depends on substrate solubility and reactivity. |
| Solvent | Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | ACN, DCM, DMF | DMF can facilitate reactions with less reactive amines. |
| Temperature (°C) | Room Temperature to 60°C | Room Temperature to 80°C | Higher temperatures may be needed for hindered amines. |
| Typical Reaction Time (h) | 4 - 16 | 6 - 24 | Monitor by TLC or LC-MS for completion. |
| Typical Yields (%) | 85 - 95% (expected) | 80 - 90% (expected) | Yields are substrate-dependent and require optimization. |
Table 2: Deprotection of 3-Chloro-5-fluorobenzyl (CFB) Protected Amines
| Method | Reagents & Conditions | Substrate Scope | General Notes |
| Hydrogenolysis | H₂, Pd/C (5-10 mol%), in MeOH, EtOH, or EtOAc | Broad | Standard and clean method. May be slow due to halo-substituents. |
| Strong Acid | HBr in Acetic Acid; Trifluoroacetic acid (TFA) | Stable to strong acid | Harsh conditions, may not be suitable for sensitive substrates. |
| Oxidative Cleavage | Cerium(IV) ammonium nitrate (CAN) | Electron-rich amines | Requires stoichiometric oxidant and can be harsh. |
Experimental Protocols
General Protocol for the Protection of a Primary Amine with this compound
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in acetonitrile (0.1-0.5 M) is added a suitable base, such as potassium carbonate (2.2 eq).
-
Addition of Reagent: this compound (1.1 eq) is added to the stirred suspension.
-
Reaction: The reaction mixture is stirred at room temperature or heated to 40-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel.
General Protocol for the Deprotection of a CFB-Protected Amine via Hydrogenolysis
-
Reaction Setup: The CFB-protected amine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Palladium on charcoal (10% w/w, 5-10 mol% Pd) is added to the solution.
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine, which can be further purified if necessary.
Diagrams
Reaction Scheme: Protection of an Amine
Caption: General scheme for the protection of a primary amine.
Experimental Workflow: Amine Protection
Caption: Step-by-step workflow for amine protection.
Deprotection Pathway: Hydrogenolysis
Caption: Deprotection of a CFB-protected amine via catalytic hydrogenolysis.
Disclaimer: The protocols provided are generalized and intended for informational purposes. Researchers should conduct their own optimization and safety assessments for any new chemical transformation. Always consult relevant safety data sheets (SDS) for all reagents used.
References
Application Notes and Protocols: Coupling of 3-Chloro-5-fluorobenzyl bromide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of thioether bonds is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. Thioethers are prevalent motifs in numerous biologically active compounds and functional materials. The S-alkylation of thiols with electrophilic partners, such as benzyl halides, represents one of the most direct and common methods for constructing these linkages. This document provides detailed protocols for the coupling of 3-Chloro-5-fluorobenzyl bromide with various thiols, offering two distinct methodologies: a traditional approach in an organic solvent under reflux and a green chemistry approach in an aqueous medium at room temperature.
Reaction Principle
The core of this transformation is a nucleophilic substitution reaction (SN2). A thiol, upon deprotonation by a base, forms a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired thioether product. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the coupling of this compound with representative aromatic and aliphatic thiols under two different protocols. Yields are based on purified products and are representative of what can be expected for substrates of this nature.
| Entry | Thiol | Protocol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | A | NaOH | Methanol | Reflux (65) | 4 | 92 |
| 2 | 4-Methylthiophenol | A | NaOH | Methanol | Reflux (65) | 4 | 95 |
| 3 | 4-Chlorothiophenol | A | NaOH | Methanol | Reflux (65) | 5 | 89 |
| 4 | Benzyl mercaptan | A | NaOH | Methanol | Reflux (65) | 3 | 94 |
| 5 | Thiophenol | B | K₂CO₃ | Water | Room Temp (25) | 6 | 88 |
| 6 | 4-Methylthiophenol | B | K₂CO₃ | Water | Room Temp (25) | 6 | 91 |
| 7 | 4-Chlorothiophenol | B | K₂CO₃ | Water | Room Temp (25) | 8 | 85 |
| 8 | Benzyl mercaptan | B | Et₃N | Water | Room Temp (25) | 5 | 90 |
Experimental Protocols
Protocol A: S-Alkylation in Methanol at Reflux
This protocol is a robust, general-purpose method for the synthesis of benzyl thioethers.
Materials:
-
This compound
-
Appropriate thiol (e.g., Thiophenol)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiol (1.0 eq.).
-
Dissolve the thiol in methanol (approx. 5-10 mL per mmol of thiol).
-
Add sodium hydroxide (1.1 eq.) to the solution and stir at room temperature for 15-20 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.05 eq.) in a minimal amount of methanol to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., DCM or EtOAc).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol B: Green S-Alkylation in Water at Room Temperature
This protocol offers an environmentally benign alternative, avoiding volatile organic solvents and elevated temperatures.[1][2]
Materials:
-
This compound
-
Appropriate thiol (e.g., Thiophenol)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Deionized water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
In an Erlenmeyer flask equipped with a magnetic stir bar, combine the thiol (1.0 eq.), this compound (1.0 eq.), and water (approx. 2-3 mL per mmol of thiol).
-
Add the base, either potassium carbonate (1.2 eq.) or triethylamine (1.1 eq.), to the mixture.[1][2]
-
Stir the resulting suspension vigorously at room temperature for 5-8 hours. Monitor the reaction progress by TLC (by extracting a small aliquot with EtOAc).
-
Upon completion, add ethyl acetate to the reaction mixture to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If the product is a solid, it may precipitate directly from the reaction mixture and can be isolated by simple filtration.[1] Otherwise, purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the logical workflow of the coupling reaction.
Caption: General workflow for the S-alkylation reaction.
Caption: Step-by-step experimental workflow diagram.
References
Application Notes and Protocols: Preparation of 3-Chloro-5-fluorobenzyl Ethers and Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-chloro-5-fluorobenzyl ethers and esters, valuable intermediates in the development of novel pharmaceutical and agrochemical compounds. The methodologies described are based on established chemical transformations and provide a foundation for the efficient preparation of these target molecules.
I. Preparation of 3-Chloro-5-fluorobenzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of unsymmetrical ethers. This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 3-chloro-5-fluorobenzyl halide.
General Reaction Scheme:
Caption: General Williamson Ether Synthesis Pathway.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
3-Chloro-5-fluorobenzyl bromide or chloride
-
Alcohol (R-OH)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add the alcohol (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-5-fluorobenzyl ether.
Quantitative Data Summary (Illustrative):
| Entry | Alcohol (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | RT | 12 | 85-95 |
| 2 | Ethanol | KOH | DMF | 50 | 8 | 80-90 |
| 3 | Isopropanol | NaH | THF | RT | 24 | 70-80 |
| 4 | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 75-85 |
| Note: These are representative yields for Williamson ether synthesis with similar substrates and may vary for 3-chloro-5-fluorobenzyl derivatives. |
II. Preparation of 3-Chloro-5-fluorobenzyl Esters
The synthesis of 3-chloro-5-fluorobenzyl esters can be efficiently achieved through several methods, including the reaction of 3-chloro-5-fluorobenzyl alcohol with acyl chlorides or the coupling of a carboxylic acid with 3-chloro-5-fluorobenzyl alcohol using a coupling agent.
Method A: From Acyl Chlorides
This method is suitable for a wide range of carboxylic acids that can be converted to their corresponding acyl chlorides.
Caption: Esterification via Acyl Chloride.
Materials:
-
3-Chloro-5-fluorobenzyl alcohol
-
Acyl chloride (R-COCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chloro-5-fluorobenzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane at 0 °C, add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-5-fluorobenzyl ester.
Method B: Using Carbodiimide Coupling Agents
This method is particularly useful for sensitive substrates as it proceeds under mild conditions. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Application Notes and Protocols: 3-Chloro-5-fluorobenzyl Bromide in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes in real-time. The design and synthesis of novel probes with tailored properties, such as specific targeting and environmentally sensitive fluorescence, are of paramount importance. Substituted benzyl halides, like 3-chloro-5-fluorobenzyl bromide, represent a class of versatile reagents for the functionalization of fluorophores. The introduction of a 3-chloro-5-fluorobenzyl group can modulate the photophysical properties of a fluorophore and can be exploited to create probes for specific applications, such as enzyme activity assays or cellular imaging.
This document provides a hypothetical application of this compound in the synthesis of a fluorescent probe. While direct literature examples for this specific reagent in probe synthesis are not prevalent, the principles outlined are based on well-established reactions of benzyl bromides in organic synthesis. Benzyl bromide and its derivatives are commonly used to introduce a benzyl group to a molecule, often acting as a protecting group for alcohols and amines through a nucleophilic substitution reaction. This reactivity can be harnessed to attach the 3-chloro-5-fluorobenzyl moiety to a fluorophore containing a nucleophilic functional group.
Proposed Synthesis of a Fluorescent Probe
Here, we propose the synthesis of a novel fluorescent probe through the reaction of this compound with a well-known fluorophore, 7-hydroxycoumarin (umbelliferone). 7-Hydroxycoumarin possesses a phenolic hydroxyl group that can act as a nucleophile to displace the bromide from this compound, forming a stable ether linkage. The resulting molecule, 7-(3-chloro-5-fluorobenzyloxy)coumarin, is a potential "turn-off" probe. The bulky, electron-withdrawing benzyl group could quench the fluorescence of the coumarin core. Subsequent cleavage of the ether bond, for instance by a specific enzyme, would release the highly fluorescent 7-hydroxycoumarin, thus providing a "turn-on" signal.
Synthetic Workflow
Caption: Proposed synthetic workflow for a fluorescent probe.
Experimental Protocol: Synthesis of 7-(3-chloro-5-fluorobenzyloxy)coumarin
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
7-Hydroxycoumarin (Umbelliferone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-(3-chloro-5-fluorobenzyloxy)coumarin.
Hypothetical Application: Enzyme-Triggered Fluorescence
The synthesized probe, 7-(3-chloro-5-fluorobenzyloxy)coumarin, can be hypothetically used as a substrate for enzymes that can cleave the ether linkage, such as certain cytochrome P450 enzymes. In its intact form, the probe is expected to exhibit low fluorescence. Upon enzymatic cleavage, the highly fluorescent 7-hydroxycoumarin is released, leading to a "turn-on" fluorescent signal that is proportional to the enzyme activity.
Signaling Pathway
Caption: Enzyme-triggered fluorescence activation pathway.
Quantitative Data Summary
The following table presents hypothetical photophysical and enzymatic data for the proposed probe. These values are illustrative and would need to be determined experimentally.
| Parameter | 7-(3-chloro-5-fluorobenzyloxy)coumarin | 7-Hydroxycoumarin (Released) |
| Excitation Wavelength (λex) | ~320 nm | ~325 nm |
| Emission Wavelength (λem) | ~390 nm | ~455 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.6 |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | ~15,000 M⁻¹cm⁻¹ |
| Enzyme Specificity | High for specific P450 isozyme | - |
| Michaelis Constant (Km) | To be determined | - |
| Turnover Number (kcat) | To be determined | - |
Conclusion
While direct, published applications of this compound in the synthesis of fluorescent probes are currently limited, its chemical properties make it a viable candidate for the development of novel fluorogenic sensors. The proposed synthesis and application highlight a plausible route for its use in creating "turn-on" probes for enzyme activity. Researchers are encouraged to explore the potential of this and similar substituted benzyl halides in the design of innovative tools for chemical biology and drug discovery. The synthetic protocol provided serves as a foundational method that can be adapted and optimized for various fluorophore backbones and specific biological targets.
Application Note: HPLC Analysis of Amino Acids via Pre-Column Derivatization with 3-Chloro-5-fluorobenzyl bromide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed theoretical protocol for the derivatization of amino acids with 3-Chloro-5-fluorobenzyl bromide for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. As a novel derivatizing agent for this application, this protocol is proposed based on established principles of derivatization chemistry with similar halogenated benzyl bromides. The described method is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals aiming to develop a robust analytical method for amino acid quantification.
Introduction
The analysis of amino acids is crucial in a wide array of research fields, including proteomics, clinical diagnostics, and food science. Due to the lack of a significant chromophore in most amino acids, their direct detection by UV-based HPLC is challenging. Pre-column derivatization is a common strategy to attach a UV-active or fluorescent tag to the amino acid molecules, thereby enhancing their detectability.
This compound is a promising, yet underexplored, derivatizing agent for amino acids. The underlying principle of this derivatization is the nucleophilic substitution reaction between the primary or secondary amine group of the amino acid and the benzylic bromide. This reaction forms a stable derivative that can be readily detected by UV spectrophotometry. The presence of halogen atoms on the aromatic ring can also enhance the chromatographic separation of the derivatized amino acids. This application note outlines a proposed methodology for this derivatization and subsequent HPLC analysis.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 1 mg/mL of each in 0.1 M HCl).
-
Derivatizing Reagent: this compound (≥98% purity).
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and Water (ultrapure, 18.2 MΩ·cm).
-
Buffers:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of ultrapure water and adjust the pH to 9.5 with 1 M NaOH.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Other Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), and Trifluoroacetic acid (TFA).
Equipment
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Thermostatic water bath or heating block.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Analytical balance.
-
Syringe filters (0.22 µm).
Proposed Derivatization Protocol
-
Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Sample and Standard Preparation:
-
Pipette 100 µL of the amino acid standard mixture or sample into a microcentrifuge tube.
-
Add 400 µL of 0.1 M Borate Buffer (pH 9.5).
-
Vortex for 30 seconds.
-
-
Derivatization Reaction:
-
Add 100 µL of the this compound solution to the sample/standard tube.
-
Vortex immediately for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Injection: Inject 10 µL of the filtered solution into the HPLC system.
Proposed HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 70 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 10 |
| 35.0 | 10 |
Data Presentation
The following tables are provided as templates for researchers to populate with their experimental data. The values presented are hypothetical and for illustrative purposes only.
Table 1: Expected Retention Times of Derivatized Amino Acids
| Amino Acid | Expected Retention Time (min) |
| Aspartic Acid | User Determined |
| Glutamic Acid | User Determined |
| Serine | User Determined |
| Glycine | User Determined |
| Histidine | User Determined |
| Arginine | User Determined |
| Threonine | User Determined |
| Alanine | User Determined |
| Proline | User Determined |
| Tyrosine | User Determined |
| Valine | User Determined |
| Methionine | User Determined |
| Isoleucine | User Determined |
| Leucine | User Determined |
| Phenylalanine | User Determined |
| Lysine | User Determined |
Table 2: Method Validation Parameters (Example)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | User Determined |
| Limit of Quantification (LOQ) | User Determined |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of amino acids.
Discussion
The proposed protocol provides a solid foundation for developing a method for amino acid analysis using this compound. It is important to note that optimization of several parameters may be necessary. The pH of the reaction buffer is critical for ensuring the deprotonation of the amino group, thereby facilitating the nucleophilic attack on the derivatizing agent. The reaction temperature and time may also need to be adjusted to ensure complete derivatization without degradation of the products.
The HPLC gradient should be optimized to achieve baseline separation of all amino acids of interest. The choice of detection wavelength at 254 nm is based on the expected UV absorbance of the benzyl group; however, a full UV scan of the derivatized products is recommended to determine the optimal wavelength for detection.
Conclusion
This application note details a proposed method for the derivatization of amino acids with this compound and their subsequent analysis by HPLC. While this protocol is based on established chemical principles, it serves as a starting point and will require empirical validation and optimization. This method has the potential to be a valuable tool for researchers in various scientific disciplines requiring sensitive and reliable amino acid quantification.
Application Notes and Protocols: Scale-Up Synthesis of 3-Chloro-5-fluorobenzyl Bromide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzyl bromide is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other functional organic compounds. Its unique substitution pattern provides a versatile scaffold for the introduction of diverse functionalities. This document provides detailed application notes and scalable protocols for the synthesis of this compound and selected derivatives, catering to the needs of researchers in drug discovery and process development. The protocols are designed to be adaptable for scale-up operations.
Synthesis of this compound
The most common and scalable method for the synthesis of this compound is through the free-radical bromination of 3-Chloro-5-fluorotoluene. This can be achieved using various brominating agents and initiation methods. Below are two representative protocols: one employing N-Bromosuccinimide (NBS) with a chemical initiator, and another outlining a modern continuous-flow approach.
Protocol 1: Batch Synthesis using N-Bromosuccinimide (NBS) and a Radical Initiator
This protocol describes a standard batch process suitable for laboratory and pilot-plant scale.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-fluorobenzyl bromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction yield and purity of 3-Chloro-5-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the radical bromination of 3-Chloro-5-fluorotoluene. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemical initiation with UV or visible light.[1][2] The use of NBS is advantageous as it provides a low, steady concentration of bromine, which helps to minimize side reactions.[2]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions of concern are:
-
Over-bromination: Formation of 3-chloro-5-fluoro-alpha,alpha-dibromotoluene. This occurs when the product is subjected to the reaction conditions for an extended period.
-
Ring bromination: Electrophilic aromatic substitution on the benzene ring, leading to isomers of bromo-3-chloro-5-fluorotoluene. This is more likely if the reaction conditions favor ionic pathways over radical pathways. Using a radical initiator and a non-polar solvent helps to suppress this.
-
Formation of impurities from the initiator: For example, benzoyl peroxide can lead to benzoic acid impurities.
Q3: How do the chloro and fluoro substituents affect the reaction?
A3: Both chlorine and fluorine are electron-withdrawing groups, which can deactivate the benzene ring towards electrophilic substitution. This property can be beneficial in reducing the likelihood of ring bromination compared to more electron-rich toluenes. However, the inductive effect of these halogens can also slightly influence the stability of the benzylic radical intermediate.
Q4: What are the recommended purification methods for this compound?
A4: Common purification techniques for benzyl bromides include:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities and the starting material.[3]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system (e.g., hexanes, heptane), recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: For small-scale reactions or to remove impurities with similar boiling points, silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.[4]
Q5: What analytical techniques are suitable for characterizing the product and assessing its purity?
A5: The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the product and identifying impurities. The benzylic protons of the product will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating the components of the reaction mixture and identifying the product and byproducts by their mass-to-charge ratio and fragmentation patterns. It is also excellent for determining the purity of the final product.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient initiation (check initiator quality or light source intensity). |
| 2. Insufficient amount of NBS. | - Use a slight excess of NBS (e.g., 1.1-1.2 equivalents). | |
| 3. Degradation of the product. | - Avoid prolonged reaction times at high temperatures.- Work up the reaction promptly upon completion. | |
| High Levels of Di-brominated Impurity | 1. Excess of NBS. | - Use a stoichiometric amount or only a slight excess of NBS. |
| 2. High local concentration of bromine. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| 3. Prolonged reaction time. | - Monitor the reaction progress by GC or TLC and stop it once the starting material is consumed. | |
| Presence of Ring-brominated Byproducts | 1. Reaction conditions favoring electrophilic substitution. | - Ensure the reaction is carried out under strict radical conditions (use a radical initiator or light).- Use a non-polar solvent like carbon tetrachloride or cyclohexane. |
| 2. Presence of acidic impurities. | - Use purified reagents and solvents. | |
| Reaction Fails to Initiate | 1. Inactive radical initiator. | - Use a fresh batch of initiator.- If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. |
| 2. Presence of radical inhibitors. | - Purify the starting material and solvent to remove any inhibitors (e.g., phenols). |
Experimental Protocols
Protocol 1: Standard Wohl-Ziegler Bromination
This protocol is a generalized procedure based on common benzylic bromination methods.
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-5-fluorotoluene (1.0 eq) in CCl4.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 eq).
-
Heat the mixture to reflux (around 77°C for CCl4) and irradiate with a UV lamp or a high-wattage visible light lamp.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl4.
-
Combine the filtrates and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Continuous Flow Photochemical Bromination
This method offers improved safety and scalability.[1]
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
A continuous flow reactor setup with a transparent tubing (e.g., FEP) and a light source (e.g., compact fluorescent lamp).
Procedure:
-
Prepare a solution of 3-Chloro-5-fluorotoluene and NBS (1.1 eq) in acetonitrile.
-
Set up the continuous flow reactor, wrapping the tubing around the light source.
-
Pump the reaction mixture through the reactor at a defined flow rate to control the residence time.
-
Maintain the reactor at a constant temperature (e.g., using a water bath).
-
Collect the output from the reactor.
-
The work-up and purification can be performed in a similar manner to the batch process described above.
Data Presentation
The following tables present representative data for the benzylic bromination of substituted toluenes, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Conditions on the Bromination of Substituted Toluenes
| Substrate | Brominating Agent | Initiator/Light | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Fluorotoluene | NBS (1.1 eq) | AIBN | CCl4 | 77 | 2 | ~85 | >95 (GC) |
| 3-Chlorotoluene | NBS (1.1 eq) | BPO | Cyclohexane | 80 | 3 | ~80 | >95 (GC) |
| 4-Chlorotoluene | Br2 (1.0 eq) | UV light | CCl4 | 77 | 1.5 | ~75 | ~90 (GC) |
| Toluene | NBS (1.1 eq) | Visible Light | Acetonitrile | 25 | 0.5 (flow) | 95 | >98 (GC) |
Note: This data is compiled from analogous reactions and should be used as a guideline.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Reactions of 3-Chloro-5-fluorobenzyl bromide with Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorobenzyl bromide and bases. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with bases?
A1: this compound is a primary benzylic halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. When reacted with a base, the primary expected reaction is the displacement of the bromide ion by the basic nucleophile to form a new bond. For example, in a Williamson ether synthesis, an alkoxide will act as a nucleophile to form an ether.
Q2: What are the common side reactions observed when using this compound with bases?
A2: The most common side reactions are:
-
E2 Elimination: With sterically hindered or very strong bases, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of 3-chloro-5-fluorotoluene as a byproduct.[1][2]
-
Hydrolysis: If water is present in the reaction mixture, the benzyl bromide can undergo hydrolysis to form 3-chloro-5-fluorobenzyl alcohol. This is more likely to occur under basic conditions.
-
C-Alkylation (with phenoxides): When using phenoxides as nucleophiles, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, especially in protic solvents.[3]
Q3: How does the choice of base affect the reaction outcome?
A3: The nature of the base is critical. Non-nucleophilic, sterically hindered bases strongly favor E2 elimination. Less hindered, strong bases that are also good nucleophiles will favor the desired SN2 substitution.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct
Possible Cause: The primary cause of low substitution yield and the formation of an alkene byproduct (3-chloro-5-fluorotoluene) is a competing E2 elimination reaction. This is often promoted by the use of a sterically hindered or overly strong base.[1][2]
Troubleshooting Steps:
-
Base Selection: If you are using a bulky base like potassium tert-butoxide (t-BuOK), consider switching to a less sterically hindered base such as sodium ethoxide, sodium hydroxide, or potassium carbonate.[5]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and the formation of byproducts.
Issue 2: Presence of 3-Chloro-5-fluorobenzyl alcohol in the Product Mixture
Possible Cause: The presence of the corresponding alcohol is due to the hydrolysis of this compound. This occurs when water is present in the reaction mixture.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
Issue 3: Formation of C-Alkylated Byproducts in Phenol Alkylation
Possible Cause: When alkylating phenols, the phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the carbon of the aromatic ring (C-alkylation). The choice of solvent plays a crucial role in determining the selectivity.[3]
Troubleshooting Steps:
-
Solvent Selection: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. Protic solvents such as water or alcohols can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and leading to C-alkylation.[3]
Quantitative Data Summary
The following table provides illustrative data on the expected product distribution when reacting this compound with different bases under typical Williamson ether synthesis conditions. This data is representative and actual results may vary based on specific reaction conditions.
| Base | Base Type | Expected Major Product | Expected SN2 Product (%) | Expected E2 Product (%) | Expected Hydrolysis Product (%) |
| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Nucleophilic | Substitution | 85-95 | 5-15 | <1 |
| Potassium tert-Butoxide (t-BuOK) in THF | Strong, Bulky | Elimination | 10-20 | 80-90 | <1 |
| Sodium Hydroxide (NaOH) in Acetone/Water | Strong, Nucleophilic | Substitution | 80-90 | 5-10 | 5-10 |
| Triethylamine (Et3N) in Dichloromethane | Weak, Non-nucleophilic | Slow Substitution | 60-70 | 20-30 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound and an Alcohol
-
Alkoxide Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add the alcohol (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
-
Ether Formation:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 60-65 °C) for 2-6 hours.
-
-
Reaction Monitoring:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: O-Alkylation of a Phenol with this compound
-
Phenoxide Formation:
-
In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation:
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours.
-
-
Reaction Monitoring:
-
Follow the reaction progress using TLC as described in Protocol 1.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
-
Purification:
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Reaction pathways for this compound with bases.
Caption: Troubleshooting workflow for side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of lacto-series ganglioside fluorescent probe using late-stage sialylation and behavior analysis with single-molecule imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00083K [pubs.rsc.org]
Technical Support Center: Purification of Products from 3-Chloro-5-fluorobenzyl Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile reagent primarily used in nucleophilic substitution reactions (SN2) to introduce the 3-chloro-5-fluorobenzyl group into a molecule. The most common applications include:
-
Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers. This is a widely used method for protecting hydroxyl groups or synthesizing diaryl ethers.
-
N-Alkylation of Amines: Reaction with primary or secondary amines to produce secondary or tertiary amines, respectively.
-
S-Alkylation of Thiols: Reaction with thiols to form thioethers.
Q2: What are the typical impurities I might encounter in my reaction mixture?
Besides unreacted starting materials (this compound and the nucleophile), several byproducts can form depending on the reaction conditions:
-
Elimination Product: Formation of an alkene can occur as a competing E2 elimination reaction, especially with sterically hindered substrates or strong, bulky bases.
-
Over-alkylation Products: In reactions with amines, the initial product can react further with the benzyl bromide, leading to di- or tri-alkylated products, and in some cases, quaternary ammonium salts.[1][2][3][4]
-
C-Alkylation Products: When using phenoxides as nucleophiles, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[5]
-
Hydrolysis Product: If water is present in the reaction mixture, this compound can hydrolyze to form 3-chloro-5-fluorobenzyl alcohol.
Q3: What are the general steps for purifying the product of a reaction with this compound?
A typical purification workflow involves the following steps:
-
Quenching the Reaction: The reaction is first stopped, often by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate. This is usually performed multiple times to maximize recovery.[6]
-
Washing: The organic layer is washed with various aqueous solutions to remove different types of impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and then concentrated under reduced pressure to remove the solvent.[6]
-
Chromatography: The crude product is often purified further using column chromatography to separate it from any remaining impurities.[6][7]
Below is a general workflow for the purification process:
References
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
managing hydrobromic acid byproduct in 3-Chloro-5-fluorobenzyl bromide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Chloro-5-fluorobenzyl bromide. The focus is on managing the hydrobromic acid (HBr) byproduct and other common issues encountered during this benzylic bromination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Wohl-Ziegler reaction, which involves the benzylic bromination of 3-Chloro-5-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1] This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
Q2: Why is hydrobromic acid (HBr) a concern in this reaction?
Hydrobromic acid is a significant byproduct of the Wohl-Ziegler bromination.[2] During the reaction, the bromine radical abstracts a benzylic hydrogen from the starting material, which then combines with a bromine atom to form HBr. This acidic byproduct can lead to several issues, including:
-
Acid-catalyzed side reactions: HBr can promote undesired side reactions, such as polymerization of starting materials or products.
-
Corrosion: HBr is highly corrosive and can damage equipment if not handled properly.
-
Work-up complications: The presence of acid requires a neutralization step during the work-up, which if not done carefully, can lead to product degradation.
Q3: How does N-bromosuccinimide (NBS) help in controlling the reaction?
NBS serves as a source of bromine radicals in a controlled manner. It reacts with the HBr byproduct generated in situ to produce molecular bromine (Br₂).[1][3] This keeps the concentration of both HBr and Br₂ low throughout the reaction, which is crucial for minimizing side reactions like electrophilic addition to the aromatic ring and over-bromination.[3]
Q4: What are the common impurities I might see in my crude product?
Common impurities include:
-
Unreacted 3-Chloro-5-fluorotoluene: Incomplete reaction.
-
Dibrominated product (3-Chloro-5-fluoro-alpha,alpha-dibromotoluene): This is a result of over-bromination.[2]
-
Succinimide: The byproduct of NBS.
-
Polymeric materials: Resulting from acid-catalyzed or radical-induced polymerization.[4]
Q5: How should I properly quench and work up the reaction to remove HBr?
A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Filtering off the succinimide byproduct.
-
Washing the organic phase with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the HBr.
-
Washing with an aqueous solution of a reducing agent, like sodium thiosulfate (Na₂S₂O₃), to remove any remaining traces of bromine.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive radical initiator. 2. Insufficient reaction temperature or time. 3. Presence of radical inhibitors. | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is maintained at the appropriate reflux temperature for a sufficient duration. 3. Purify the starting material and solvent to remove any inhibitors. |
| Formation of significant amounts of dibrominated byproduct | 1. High concentration of bromine. 2. Use of an excess of NBS. 3. Prolonged reaction time. | 1. Ensure slow, portion-wise or continuous addition of NBS to maintain a low bromine concentration.[2] 2. Use a stoichiometric amount of NBS (typically 1.05-1.1 equivalents). 3. Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed. |
| Reaction mixture turns dark and viscous (polymerization) | 1. High concentration of HBr byproduct. 2. High reaction temperature. 3. Presence of light (if not using a photo-initiator). | 1. Add an acid scavenger like calcium carbonate or sodium carbonate to the reaction mixture to neutralize HBr as it forms.[4] 2. Maintain a gentle reflux and avoid overheating. 3. Conduct the reaction in the dark by wrapping the flask in aluminum foil.[4] |
| Product decomposes during work-up | 1. Use of a strong base for neutralization, which can lead to hydrolysis or elimination reactions of the benzyl bromide. 2. Prolonged contact with aqueous layers. | 1. Use a mild base like saturated sodium bicarbonate solution for the neutralization step. 2. Perform the aqueous washes quickly and avoid vigorous shaking that can lead to emulsions. |
| Succinimide is difficult to filter | 1. Fine particle size of the succinimide precipitate. | 1. Allow the reaction mixture to cool completely to room temperature or even in an ice bath to promote better crystallization before filtration. 2. Consider diluting the mixture with a non-polar solvent in which succinimide is poorly soluble to facilitate filtration. |
Experimental Protocols
Key Experiment: Wohl-Ziegler Bromination of 3-Chloro-5-fluorotoluene
This protocol is a representative procedure based on general methods for benzylic bromination.
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-5-fluorotoluene (1.0 eq.).
-
Add the solvent (CCl₄ or acetonitrile) to dissolve the starting material.
-
Add NBS (1.05 eq.) and AIBN (0.05 eq.) to the flask.
-
Heat the mixture to a gentle reflux. The reaction is often initiated by the application of heat, and the progress can be monitored by the disappearance of the starting material spot on a TLC plate.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Visualizations
Reaction Workflow
References
stability of 3-Chloro-5-fluorobenzyl bromide in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-5-fluorobenzyl bromide in various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a reactive compound and is sensitive to moisture, light, and high temperatures. It is classified as stable under recommended storage conditions, which include a dry, cool, and well-ventilated area in a tightly sealed container.[1] Instability primarily arises from its susceptibility to nucleophilic substitution reactions, with hydrolysis being a common degradation pathway in the presence of water.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The choice of solvent significantly impacts the stability of this compound due to the compound's susceptibility to solvolysis.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and facilitate the cleavage of the carbon-bromine bond, leading to the formation of the corresponding alcohol or ether. This process, known as solvolysis, degrades the starting material. The reaction can proceed through SN1 or SN2 mechanisms, with polar protic solvents favoring SN1-type reactions for benzylic halides.[2]
-
Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, THF): Aprotic solvents are generally preferred for reactions where this compound is used as an alkylating agent. While polar aprotic solvents can support SN2 reactions, they are less likely to act as the primary nucleophile compared to protic solvents. For short-term storage and use in reactions, anhydrous aprotic solvents are recommended.
Q3: What is the expected stability of this compound at different pH levels in aqueous solutions?
A3: In aqueous solutions, the stability of this compound is highly pH-dependent.
-
Acidic pH (pH < 7): While hydrolysis can still occur, the rate is generally slower compared to basic conditions. The primary degradation pathway is reaction with water (hydrolysis) to form 3-chloro-5-fluorobenzyl alcohol.
-
Neutral pH (pH ≈ 7): At neutral pH, the compound will undergo hydrolysis. The rate of hydrolysis for benzyl bromide at 25°C has a half-life of approximately 79 minutes, and this can be used as a rough estimate for substituted analogs.[3]
-
Basic pH (pH > 7): The rate of degradation is significantly accelerated under basic conditions. The hydroxide ion (OH⁻) is a stronger nucleophile than water and will readily displace the bromide ion, leading to a rapid formation of 3-chloro-5-fluorobenzyl alcohol.
Troubleshooting Guides
Problem 1: My reaction with this compound is giving low yields, and I suspect the starting material is degrading.
-
Possible Cause: The solvent used may not be anhydrous, leading to hydrolysis of the benzyl bromide.
-
Troubleshooting Steps:
-
Ensure that all solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
If possible, switch to a less nucleophilic solvent.
-
Problem 2: I am observing an unknown impurity in my reaction mixture when using this compound.
-
Possible Cause: The impurity could be a degradation product. In the presence of water or other nucleophiles, the primary degradation product is 3-chloro-5-fluorobenzyl alcohol. If an amine is present, the corresponding benzylamine may form.
-
Troubleshooting Steps:
-
Analyze the reaction mixture by LC-MS or GC-MS to identify the mass of the impurity. Compare this with the expected masses of potential degradation products.
-
Perform a forced degradation study on this compound under your reaction conditions (without the other reagents) to see if the same impurity is formed.
-
Quantitative Data Summary
| Solvent Type | Examples | Expected Stability | Primary Degradation Pathway |
| Protic | Water, Methanol, Ethanol | Low | Solvolysis (Hydrolysis/Alcoholysis) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High (if anhydrous) | Nucleophilic substitution with trace water or other nucleophiles |
| Non-polar Aprotic | Toluene, Hexane, Dichloromethane | High (if anhydrous) | Minimal degradation if kept dry |
| pH in Aqueous Solution | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 7) | Low to Moderate | Hydrolysis |
| Neutral (pH ≈ 7) | Low | Hydrolysis |
| Basic (pH > 7) | Very Low | Hydroxide-mediated hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact compound from its degradation products.[7][8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient could be 5% B, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for its ability to separate this compound from its potential degradation products, such as 3-chloro-5-fluorobenzyl alcohol and 3-chloro-5-fluorobenzaldehyde.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: 3-Chloro-5-fluorobenzyl Bromide Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during alkylation reactions with 3-Chloro-5-fluorobenzyl bromide, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation when using this compound?
A1: Over-alkylation, the formation of a di- or poly-alkylated product, is a common side reaction when alkylating primary amines or other nucleophiles with reactive electrophiles like benzyl bromides. The primary reason for this is that the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it compete with the starting material for the remaining this compound, leading to the formation of the undesired tertiary amine.
Q2: How can I minimize the formation of the di-alkylated byproduct?
A2: Several strategies can be employed to suppress over-alkylation:
-
Control Stoichiometry: Use a molar excess of the nucleophile (e.g., the primary amine) relative to this compound. This increases the probability that the alkylating agent will react with the more abundant starting material.
-
Slow Addition: Add the this compound to the reaction mixture slowly and in a controlled manner, for example, using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the primary amine.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can often reduce the rate of the second alkylation more significantly than the first.
-
Choice of Base: Utilize a mild, non-nucleophilic base if one is required for the reaction.
Q3: What are the optimal reaction conditions (solvent, temperature) for mono-alkylation with this compound?
A3: The optimal conditions are highly dependent on the specific nucleophile being used. However, some general guidelines for SN2 reactions with benzyl bromides can be followed:
-
Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally good choices for SN2 reactions. They solvate the cation of the base (if used) but not the nucleophile, which can increase the nucleophile's reactivity.
-
Temperature: It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be gradually increased.
Q4: I am observing low or no reactivity in my experiment. What are the potential causes?
A4: Low reactivity in alkylation reactions can stem from several factors:
-
Steric Hindrance: Significant steric bulk around the nucleophilic center or on the electrophile can impede the reaction.[1][2]
-
Weak Nucleophile: The nucleophilicity of your substrate is crucial. If you are generating a nucleophile in-situ (e.g., deprotonating an amine or alcohol), ensure the deprotonation is complete by using a suitable base.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature plays a significant role in reaction efficiency.[1]
-
Moisture: Many alkylation reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Troubleshooting Guides
Issue 1: Significant Over-alkylation Observed
If you are observing a significant amount of the di-alkylated product, consider the following troubleshooting steps, summarized in the decision workflow below.
Caption: Troubleshooting workflow for over-alkylation.
Issue 2: Low Conversion or No Reaction
If you are struggling with low conversion of your starting materials, consult the following guide.
Caption: Troubleshooting workflow for low conversion.
Quantitative Data Summary
The following tables summarize typical yields for the mono-N-benzylation of various substituted anilines, which can serve as a reference for what to expect in similar reactions with this compound.
Table 1: N-Alkylation of Substituted Anilines with Benzyl Alcohol using a Nickel Catalyst [3]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-Benzylaniline | 88 |
| 2 | 4-Methoxyailine | N-Benzyl-4-methoxyaniline | 85 |
| 3 | 4-Methylaniline | N-Benzyl-4-methylaniline | 78 |
| 4 | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 65 |
| 5 | 2-Methoxyaniline | N-Benzyl-2-methoxyaniline | 72 |
Reaction Conditions: Aniline derivative (0.25 mmol), Benzyl alcohol (1.0 mmol), NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), t-BuOK (0.25 mmol), Toluene (2.0 mL), 130 °C, 48 h.[3]
Table 2: N-Benzylation of Amines with Benzyl Alcohol using a Pd@La-BDC MOF Catalyst [4]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Benzylaniline | 97 |
| 2 | o-Toluidine | N-Benzyl-2-methylaniline | 95 |
| 3 | p-Toluidine | N-Benzyl-4-methylaniline | 93 |
| 4 | Anisidine | N-Benzylanisidine | 90 |
| 5 | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 89 |
| 6 | 4-Bromoaniline | N-Benzyl-4-bromoaniline | 85 |
Reaction Conditions: Amine (10 mmol), Benzyl alcohol (50 mmol), Catalyst (5 mol%), 150 °C.[4]
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Aromatic Amine
This protocol is a general guideline for the mono-N-alkylation of a primary aromatic amine with this compound. Optimization may be required for specific substrates.
Caption: Experimental workflow for mono-N-alkylation.
Materials:
-
Primary aromatic amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel or syringe pump, and standard glassware for workup and purification.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary aromatic amine (2.0 equivalents) and the non-nucleophilic base (e.g., K₂CO₃, 2.2 equivalents).
-
Add anhydrous solvent (e.g., DMF) and stir the mixture.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the stirred amine solution over 1-2 hours using a dropping funnel or a syringe pump.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
References
troubleshooting guide for incomplete 3-Chloro-5-fluorobenzyl bromide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering incomplete reactions during the synthesis of 3-Chloro-5-fluorobenzyl bromide from 3-chloro-5-fluorotoluene via radical bromination.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is incomplete, with a significant amount of starting material remaining. What are the likely causes?
An incomplete reaction can stem from several factors. The most common issues include:
-
Insufficient radical initiation: The radical initiator, such as AIBN or benzoyl peroxide, may have decomposed due to improper storage or may not have been activated effectively if the reaction temperature was too low.
-
Deactivated starting material: The presence of two electron-withdrawing groups (chloro and fluoro) on the benzene ring deactivates the benzylic protons, making them less susceptible to abstraction by the bromine radical. This can lead to a sluggish or incomplete reaction.
-
Poor quality of N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture. It is crucial to use freshly recrystallized or high-purity NBS for optimal results.
-
Inappropriate solvent: The choice of solvent is critical in radical reactions. Non-polar solvents that can stabilize the bromine radical are preferred.
Q2: I am observing the formation of multiple brominated products in my reaction mixture. What are these side products and how can I minimize them?
The primary side product in this reaction is often the dibrominated species, 3-chloro-5-fluoro-alpha,alpha-dibromotoluene. This occurs when the desired product undergoes a second bromination at the benzylic position. To minimize this:
-
Use a stoichiometric amount or a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). Using a large excess of NBS will favor the formation of the dibrominated product.
-
Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Another potential side reaction is aromatic bromination, although this is less common with NBS under radical conditions. Using a non-polar solvent helps to suppress ionic pathways that could lead to ring bromination.
Q3: What is the optimal temperature for this reaction?
The optimal temperature depends on the chosen radical initiator. For AIBN (Azobisisobutyronitrile), the reaction is typically carried out at the reflux temperature of the solvent, usually between 60-80°C, to ensure efficient decomposition of the initiator and generation of radicals. For benzoyl peroxide, a similar temperature range is effective. It is important to avoid excessively high temperatures, which can lead to undesired side reactions and decomposition of the product.
Troubleshooting Guide for Incomplete Reactions
This guide addresses specific issues that may lead to incomplete synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Conversion of Starting Material | 1. Ineffective Radical Initiation: Decomposed initiator or insufficient temperature. | - Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). - Ensure the reaction temperature is appropriate for the chosen initiator (typically refluxing carbon tetrachloride or a similar solvent). |
| 2. Deactivated Substrate: The electron-withdrawing chloro and fluoro groups reduce the reactivity of the benzylic C-H bonds. | - Increase the reaction time and monitor progress by TLC or GC. - Consider using a slightly higher molar ratio of NBS and initiator. | |
| 3. Poor Quality of NBS: NBS may be hydrolyzed or decomposed. | - Recrystallize NBS from water before use. - Store NBS in a desiccator, protected from light and moisture. | |
| Formation of Dibrominated Side Product | 1. Excess NBS: Using a significant excess of the brominating agent. | - Use a controlled amount of NBS (1.05-1.1 equivalents). - Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed. | - Monitor the reaction closely and quench it as soon as the 3-chloro-5-fluorotoluene is no longer detectable. | |
| Reaction Fails to Initiate | 1. Presence of Radical Inhibitors: Oxygen or other impurities in the solvent or reagents can quench the radical chain reaction. | - Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before starting the reaction. - Ensure all glassware is dry and the reaction is carried out under an inert atmosphere. |
| 2. Insufficient Light Source (for photochemical initiation): If using light instead of a chemical initiator, the intensity or wavelength may be inadequate. | - Use a broad-spectrum light source, such as a sunlamp, positioned close to the reaction vessel. | |
| Low Isolated Yield After Workup | 1. Product Loss During Extraction: The product may have some solubility in the aqueous phase. | - Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether). |
| 2. Decomposition on Silica Gel: Benzyl bromides can be sensitive to acidic conditions and may decompose on standard silica gel during column chromatography. | - Neutralize the silica gel with a small amount of triethylamine in the eluent. - Consider purification by vacuum distillation if the product is thermally stable. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is based on the well-established Wohl-Ziegler reaction conditions.
Materials:
-
3-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluorotoluene (1.0 eq) in the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05 eq) and the radical initiator (0.02-0.05 eq).
-
Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a suitable light source.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Radical bromination of 3-chloro-5-fluorotoluene.
Troubleshooting Workflow
Technical Support Center: LC-MS Analysis of 3-Chloro-5-fluorobenzyl Bromide Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of reaction mixtures containing the reactive alkylating agent, 3-Chloro-5-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in an LC-MS analysis?
A1: this compound has a monoisotopic mass of 221.9247 g/mol .[1] Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), you should observe a characteristic isotopic pattern. In positive ion mode, common adducts and their expected m/z values are:
| Adduct | Expected m/z |
| [M+H]⁺ | 222.9320 |
| [M+Na]⁺ | 244.9139 |
| [M+NH₄]⁺ | 239.9585 |
In negative ion mode, you might observe:
| Adduct | Expected m/z |
| [M-H]⁻ | 220.9174 |
| [M+HCOO]⁻ | 266.9229 |
It is crucial to look for the characteristic isotopic pattern of a compound containing one chlorine and one bromine atom to confirm its identity.
Q2: My reaction involves a nucleophile. What are the potential side products I should look for?
A2: this compound is a reactive electrophile that readily participates in nucleophilic substitution reactions.[2] Besides the desired product, common side products can include:
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Hydrolysis product: 3-Chloro-5-fluorobenzyl alcohol, formed by reaction with residual water in the reaction mixture.
-
Dimerization/Polymerization products: Self-reaction of the benzyl bromide or reaction with the product can lead to higher molecular weight species.
-
Elimination products: Although less common for benzyl halides, elimination reactions can occur under certain conditions.
-
Over-alkylation: If your nucleophile has multiple reactive sites, you may see products with more than one benzyl group attached.
Q3: How should I prepare my reaction mixture for LC-MS analysis to prevent further reactions?
A3: Due to the reactivity of this compound, it is essential to quench the reaction before analysis to obtain a representative snapshot of the reaction progress.[3] This can be achieved by:
-
Dilution: Diluting the reaction mixture in a cold, aprotic solvent (e.g., acetonitrile) can slow down the reaction rate significantly.
-
Quenching with a scavenger: Adding a scavenger nucleophile that reacts quickly with any remaining this compound can be effective. The choice of scavenger will depend on your specific reaction.
-
Acidification: For some reactions, adding a small amount of acid can protonate the nucleophile, rendering it less reactive.
After quenching, the sample should be filtered to remove any particulates before injection into the LC-MS system.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No peak corresponding to this compound is observed. | The compound is highly reactive and has been consumed in the reaction. The compound has degraded on the column or in the ion source. | 1. Analyze a standard of the starting material to confirm retention time and detectability. 2. Quench the reaction at an earlier time point. 3. Use a faster LC gradient to minimize on-column degradation. 4. Check for in-source fragmentation by reducing the source temperature and cone voltage. |
| Peak tailing is observed for the analyte of interest. | Secondary interactions between the analyte and the stationary phase. Column overload. | 1. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. 2. Use a buffered mobile phase (e.g., ammonium formate or ammonium acetate). 3. Reduce the injection volume or dilute the sample. 4. Ensure the sample solvent is not significantly stronger than the mobile phase. |
| Multiple unexpected peaks are present in the chromatogram. | Formation of byproducts (hydrolysis, dimerization, etc.). Contamination from solvents, glassware, or the LC-MS system itself. | 1. Analyze a blank injection (solvent only) to identify system-related peaks. 2. Predict potential byproducts and calculate their expected m/z values for identification. 3. Use high-purity, LC-MS grade solvents and reagents.[4] |
| Inconsistent retention times. | Changes in mobile phase composition. Fluctuations in column temperature. Column degradation. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is set to a stable temperature. 3. Use a guard column to protect the analytical column. 4. Flush the column with a strong solvent if contamination is suspected. |
| Poor ionization or low signal intensity. | The analyte may not ionize well under the chosen conditions. Ion suppression from matrix components. | 1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 2. Try both positive and negative ion modes. 3. Consider using Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is ineffective. 4. Dilute the sample to reduce matrix effects. |
Experimental Protocols
Sample Preparation for Reaction Monitoring
-
At the desired time point, withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not present in the reaction).
-
Vortex the mixture for 10 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Place the vial in the autosampler for immediate analysis.
General LC-MS Method
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: ESI Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
Quantitative Data Summary
The following table provides an example of quantitative data that could be obtained from monitoring a reaction of this compound with a hypothetical nucleophile (MW = 150.22 g/mol ).
| Time (min) | This compound (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 1,254,321 | 0 | 0% |
| 15 | 876,543 | 377,778 | 30.1% |
| 30 | 501,728 | 752,593 | 60.0% |
| 60 | 125,432 | 1,128,889 | 90.0% |
| 120 | 12,543 | 1,241,778 | 99.0% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting inconsistent peak areas in LC-MS analysis.
References
impact of moisture on 3-Chloro-5-fluorobenzyl bromide stability and reactivity
Welcome to the technical support center for 3-Chloro-5-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and reactivity of this compound, with a particular focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is exposure to moisture. The compound is highly susceptible to hydrolysis, a chemical reaction with water. This reaction leads to the formation of 3-Chloro-5-fluorobenzyl alcohol and hydrobromic acid as byproducts.
Q2: How does moisture affect the stability and reactivity of this compound in my experiments?
A2: Moisture contamination can significantly impact your experiments in several ways:
-
Reduced Purity: The presence of water will lead to the gradual degradation of this compound, lowering its purity over time.
-
Altered Reactivity: The formation of 3-Chloro-5-fluorobenzyl alcohol introduces a nucleophilic impurity that can compete in subsequent reactions, leading to unexpected side products and lower yields of your desired product.
-
Inconsistent Results: The variable rate of hydrolysis due to fluctuating moisture levels can lead to poor reproducibility of your experimental results.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of this compound, it is crucial to adhere to the following storage and handling conditions:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[1]
-
Handling: All handling of this compound should be performed in a fume hood.[1] Use dry glassware and equipment. Techniques for handling air- and moisture-sensitive reagents, such as using a Schlenk line or a glovebox, are advisable.[2]
Q4: What is the expected mechanism for the hydrolysis of this compound?
A4: The hydrolysis of this compound is expected to proceed via a nucleophilic substitution reaction. Given that water is a polar protic solvent, the reaction likely follows an SN1 mechanism.[3][4] This involves the formation of a benzyl carbocation as a reaction intermediate, which is stabilized by the benzene ring. However, the presence of electron-withdrawing chloro and fluoro groups at the meta positions will destabilize this carbocation, thereby slowing down the rate of hydrolysis compared to unsubstituted benzyl bromide.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield in a reaction using this compound. | Degradation of the starting material due to moisture. | 1. Verify the purity of your this compound using GC-MS or NMR spectroscopy before use. 2. Ensure all glassware is thoroughly dried in an oven before use. 3. Use anhydrous solvents for your reaction. 4. Handle the reagent under an inert atmosphere (nitrogen or argon). |
| Appearance of an unexpected byproduct corresponding to the mass of 3-Chloro-5-fluorobenzyl alcohol. | Hydrolysis of this compound. | 1. Confirm the identity of the byproduct using analytical techniques such as GC-MS or NMR. 2. Strictly follow moisture-free handling and storage protocols as outlined in the FAQs. |
| Inconsistent reaction outcomes between different batches of this compound. | Varying levels of degradation in the starting material. | 1. Analyze the purity of each batch before use. 2. If significant degradation is observed, consider purifying the this compound by distillation under reduced pressure or by passing it through a plug of basic alumina to remove acidic impurities. |
| Formation of an acidic environment in the reaction mixture. | Generation of hydrobromic acid from hydrolysis. | 1. If your reaction is sensitive to acid, consider adding a non-nucleophilic base to neutralize any hydrobromic acid formed. 2. Minimize moisture to prevent the formation of hydrobromic acid. |
Data Presentation
Table 1: Impact of Substituents on Benzyl Halide Hydrolysis Rate (Qualitative)
| Compound | Substituent Effect | Expected Relative Rate of Hydrolysis (SN1) |
| Benzyl bromide | None (Reference) | Base Rate |
| 4-Methoxybenzyl bromide | Electron-donating (para) | Faster |
| 4-Nitrobenzyl bromide | Electron-withdrawing (para) | Slower |
| This compound | Electron-withdrawing (meta) | Slower |
Note: This table provides a qualitative comparison based on electronic effects. Actual rates depend on specific reaction conditions.
Experimental Protocols
Protocol 1: Stability Testing of this compound in the Presence of Moisture
Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis of this compound upon exposure to a controlled amount of moisture.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Deionized water
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Vials with septa
Procedure:
-
Sample Preparation:
-
In a glovebox or under a nitrogen atmosphere, prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL).
-
In separate vials, add a known volume of the stock solution.
-
To each vial, add a specific amount of deionized water to achieve different moisture levels (e.g., 0, 1, 2, 5 mole equivalents of water relative to the bromide).
-
Seal the vials with septa.
-
-
Incubation:
-
Store the vials at a constant temperature (e.g., 25 °C or 40 °C).
-
-
Time-Point Analysis (NMR):
-
At regular time intervals (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each vial using a dry syringe.
-
Dilute the aliquot with CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum. Monitor the disappearance of the benzylic CH₂ peak of the bromide (around 4.4-4.5 ppm) and the appearance of the benzylic CH₂ peak of the corresponding alcohol (around 4.6-4.7 ppm).
-
-
Time-Point Analysis (GC-MS):
-
At the same time intervals, withdraw another aliquot.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane).
-
Analyze the sample by GC-MS to determine the relative peak areas of this compound and 3-Chloro-5-fluorobenzyl alcohol.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each moisture level to visualize the degradation profile.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-fluorobenzyl bromide and 3,5-dichlorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two halogenated benzyl bromides: 3-Chloro-5-fluorobenzyl bromide and 3,5-dichlorobenzyl bromide. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents where precise control of reaction kinetics is essential. This comparison is based on established principles of physical organic chemistry and provides a framework for experimental validation.
Theoretical Reactivity Analysis
The reactivity of benzyl bromides in nucleophilic substitution reactions is significantly influenced by the electronic effects of the substituents on the benzene ring. These effects can be quantified using Hammett substituent constants (σ). Electron-withdrawing groups increase the electrophilicity of the benzylic carbon, which can affect the rates of both SN1 and SN2 reactions.
-
SN1 Reactions: In an SN1 mechanism, the rate-determining step is the formation of a carbocation. Electron-withdrawing groups destabilize this carbocation, thus slowing down the reaction.
-
SN2 Reactions: In an SN2 mechanism, the nucleophile attacks the electrophilic carbon in a concerted step. Electron-withdrawing groups increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction to the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
For this compound and 3,5-dichlorobenzyl bromide, the substituents are in the meta positions. The relevant Hammett constants are:
-
σ_meta for Chloro (Cl): +0.37
-
σ_meta for Fluoro (F): +0.34
The sum of the Hammett constants (Σσ) for each compound provides a measure of the total electronic effect of the substituents:
-
This compound: Σσ = σ_meta(Cl) + σ_meta(F) = 0.37 + 0.34 = +0.71
-
3,5-dichlorobenzyl bromide: Σσ = σ_meta(Cl) + σ_meta(Cl) = 0.37 + 0.37 = +0.74
The slightly higher Σσ value for 3,5-dichlorobenzyl bromide suggests it has a marginally stronger electron-withdrawing character. Therefore, in an SN2 reaction (positive ρ), 3,5-dichlorobenzyl bromide would be expected to react slightly faster than this compound. Conversely, in an SN1 reaction (negative ρ), 3,5-dichlorobenzyl bromide would be expected to react slightly slower.
Experimental Data Comparison
| Compound | Substituents | Σσ_meta | Predicted Relative SN2 Reactivity | Predicted Relative SN1 Reactivity | Experimental Rate Constant (k) |
| This compound | 3-Cl, 5-F | +0.71 | Slightly Slower | Slightly Faster | Data to be determined |
| 3,5-dichlorobenzyl bromide | 3,5-diCl | +0.74 | Slightly Faster | Slightly Slower | Data to be determined |
Experimental Protocol: Comparative Solvolysis Kinetics
To empirically determine the relative reactivity, a solvolysis reaction in a polar protic solvent (e.g., aqueous ethanol) can be performed, and the reaction progress can be monitored over time. The rate of these reactions typically follows first-order kinetics.
Objective: To determine the first-order rate constants for the solvolysis of this compound and 3,5-dichlorobenzyl bromide in 80% aqueous ethanol at 25°C.
Materials:
-
This compound
-
3,5-dichlorobenzyl bromide
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath (25°C)
-
Volumetric flasks, pipettes, burettes, and conical flasks
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% (v/v) aqueous ethanol by mixing four volumes of absolute ethanol with one volume of deionized water. Allow the solution to reach thermal equilibrium in the constant temperature water bath.
-
Reaction Solution Preparation:
-
Prepare a stock solution (e.g., 0.1 M) of this compound in the 80% aqueous ethanol.
-
Prepare a separate stock solution of the same concentration for 3,5-dichlorobenzyl bromide.
-
-
Kinetic Run (repeated for each compound):
-
Pipette a known volume (e.g., 50.0 mL) of the thermostated 80% aqueous ethanol into a conical flask and place it in the water bath.
-
Add a few drops of phenolphthalein indicator.
-
Start the reaction by adding a small, accurately measured volume (e.g., 1.00 mL) of the respective benzyl bromide stock solution to the flask. Start a stopwatch immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.00 mL) and quench the reaction by adding it to a flask containing a known volume of cold acetone.
-
Immediately titrate the liberated hydrobromic acid (HBr) in the quenched sample with the standardized sodium hydroxide solution to the phenolphthalein endpoint.
-
-
Data Analysis:
-
The concentration of HBr produced at each time point is proportional to the extent of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction (theoretically calculated or measured after several half-lives) and Vt is the volume of NaOH required at time t. The slope of this line will be -k.
-
Visualizations
Signaling Pathway: SN1 vs. SN2 Mechanisms
Caption: SN1 vs. SN2 reaction pathways.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining solvolysis rate constants.
Conclusion
Based on the principles of physical organic chemistry and the analysis of Hammett substituent constants, 3,5-dichlorobenzyl bromide is predicted to be slightly more reactive than this compound in SN2 reactions and slightly less reactive in SN1 reactions . This subtle difference in reactivity arises from the slightly greater cumulative electron-withdrawing effect of two chlorine atoms compared to one chlorine and one fluorine atom in the meta positions. For definitive quantitative comparison, the detailed experimental protocol provided should be followed to determine the respective reaction rate constants. This empirical data will be invaluable for researchers in optimizing reaction conditions and in the rational design of synthetic pathways for drug development.
A Comparative Guide to the SN2 Reactivity of 3-Chloro-5-fluorobenzyl bromide and 4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-chloro-5-fluorobenzyl bromide and 4-fluorobenzyl bromide in bimolecular nucleophilic substitution (SN2) reactions. Understanding the subtle differences in reactivity between these two reagents is crucial for optimizing synthetic routes and designing novel molecular entities in drug discovery and development. This comparison is grounded in the principles of physical organic chemistry and supported by illustrative data and detailed experimental protocols.
Executive Summary
The reactivity of benzyl bromides in SN2 reactions is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound and 4-fluorobenzyl bromide, the presence of electron-withdrawing halogen substituents is expected to decrease the rate of nucleophilic attack compared to unsubstituted benzyl bromide. This is due to the inductive electron-withdrawing effect of the halogens, which reduces the electron density at the benzylic carbon, making it a less favorable target for nucleophiles.
4-fluorobenzyl bromide is anticipated to be more reactive than This compound in SN2 reactions. The cumulative electron-withdrawing effect of both a chloro and a fluoro group in the meta positions of this compound is expected to be greater than the effect of a single fluoro group in the para position of 4-fluorobenzyl bromide. This greater electron withdrawal in the disubstituted compound leads to a more pronounced deactivation of the benzylic carbon towards nucleophilic attack.
Data Presentation: Comparative SN2 Reaction Kinetics
| Substrate | Substituents | Expected Relative Rate Constant (k_rel) | Expected Second-Order Rate Constant (k) (M⁻¹s⁻¹) at 25°C |
| Benzyl bromide | H | 1.00 | 1.0 x 10⁻³ |
| 4-fluorobenzyl bromide | 4-F | ~0.7 | ~7.0 x 10⁻⁴ |
| This compound | 3-Cl, 5-F | ~0.4 | ~4.0 x 10⁻⁴ |
Note: The rate constants are illustrative and based on the general understanding of electronic effects in SN2 reactions of substituted benzyl halides. Actual experimental values may vary.
Theoretical Framework: Electronic and Steric Effects
The rate of an SN2 reaction is highly sensitive to the electronic environment of the electrophilic carbon and the steric hindrance around it.[1][2]
Electronic Effects:
Both fluorine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This effect reduces the electron density at the benzylic carbon, making it more electron-deficient. However, in an SN2 transition state, there is a buildup of negative charge on the central carbon as the nucleophile forms a new bond and the leaving group departs. Electron-withdrawing groups destabilize this developing negative charge in the transition state, thereby increasing the activation energy and slowing down the reaction rate.[3]
-
4-fluorobenzyl bromide: The single fluorine atom at the para position exerts a moderate electron-withdrawing inductive effect.
-
This compound: The presence of two halogen substituents, both in meta positions, results in a stronger cumulative electron-withdrawing effect on the benzylic carbon. This leads to a greater destabilization of the SN2 transition state compared to the monosubstituted analogue, resulting in a slower reaction rate.
Steric Effects:
In these specific cases, the substituents are on the aromatic ring and not directly at the benzylic carbon. Therefore, the direct steric hindrance to the backside attack of the nucleophile is minimal and not the primary differentiating factor in their reactivity. The electronic effects are the dominant influence.
Experimental Protocols
To experimentally determine and compare the SN2 reactivity of this compound and 4-fluorobenzyl bromide, a kinetic study can be performed. The following is a generalized protocol for monitoring the reaction rate.
Objective: To determine the second-order rate constants for the reaction of this compound and 4-fluorobenzyl bromide with a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone).
Materials:
-
This compound
-
4-fluorobenzyl bromide
-
Sodium azide (or another suitable nucleophile)
-
Acetone (HPLC grade, anhydrous)
-
Internal standard (e.g., naphthalene or durene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of each benzyl bromide and sodium azide in acetone.
-
Prepare a stock solution of the internal standard in acetone.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25°C) in a thermostated bath.
-
To initiate the reaction, mix known volumes of the benzyl bromide and sodium azide solutions in the reaction vessel. A typical starting concentration would be in the range of 0.01-0.05 M for each reactant.
-
Add a known amount of the internal standard to the reaction mixture.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot with a suitable solvent or by adding a reagent that consumes the nucleophile.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining benzyl bromide and/or the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the benzyl bromide versus time.
-
For a second-order reaction, a plot of 1/[Substrate] versus time will yield a straight line, where the slope is equal to the second-order rate constant (k). Alternatively, if the reaction is run under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), a plot of ln[Substrate] versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant can then be calculated by dividing k' by the concentration of the nucleophile.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized SN2 reaction mechanism.
Caption: Influence of substituents on SN2 reactivity.
Conclusion
References
A Comparative Guide to Benzylation Reagents: Alternatives to 3-Chloro-5-fluorobenzyl Bromide
In the landscape of pharmaceutical and materials science research, benzylation serves as a cornerstone reaction for the protection of alcohols and amines, and for the construction of complex molecular architectures. 3-Chloro-5-fluorobenzyl bromide is a frequently used reagent for introducing the 3-chloro-5-fluorobenzyl moiety. However, its reactivity, stability, and the specific requirements of a synthetic route may necessitate the use of alternative reagents.
This guide provides an objective comparison of alternative reagents to this compound, focusing on the modification of the leaving group. The performance of these alternatives is evaluated based on established principles of chemical reactivity and supported by representative experimental data.
Understanding Benzylation and the Role of the Leaving Group
Benzylation of alcohols (O-benzylation) and amines (N-benzylation) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (such as an alkoxide or amine) attacks the benzylic carbon, displacing a leaving group. The efficiency and rate of this reaction are critically dependent on the "leaving group ability"—the capacity of the departing group to stabilize the negative charge it takes with it.
A good leaving group is the conjugate base of a strong acid. The general order of reactivity for common leaving groups in SN2 reactions is:
Triflate > Tosylate/Mesylate > Iodide > Bromide > Chloride
Benzyl halides and their analogues are particularly effective in SN2 reactions because the adjacent π-system of the benzene ring helps to stabilize the transition state, lowering the activation energy and accelerating the reaction.[1]
Alternative Benzylating Agents
The primary alternatives to this compound involve replacing the bromide with a different leaving group or using the corresponding alcohol as a precursor.
-
3-Chloro-5-fluorobenzyl Chloride: This is often a more cost-effective and stable alternative. However, chloride is a less effective leaving group than bromide, typically requiring more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.[2]
-
3-Chloro-5-fluorobenzyl Tosylate/Mesylate: Sulfonate esters like tosylates (OTs) and mesylates (OMs) are excellent leaving groups, significantly more reactive than halides.[3] Their use can lead to faster reactions, higher yields, and milder conditions, which is particularly advantageous for sensitive substrates. These reagents are typically prepared from the corresponding 3-Chloro-5-fluorobenzyl alcohol.
-
3-Chloro-5-fluorobenzyl Alcohol (via in situ activation): Instead of a benzyl halide, the parent alcohol can be used. The hydroxyl group is a poor leaving group and must be activated in situ. Methods include conversion to a sulfonate ester or using acid catalysis (e.g., with rare earth triflates) to facilitate its departure as water.[4][5]
-
Other Benzylating Agents: Reagents like 2-benzyloxy-1-methylpyridinium triflate can deliver a benzyl group under neutral conditions, offering an alternative for base-sensitive substrates.[6][7]
Data Presentation: Comparative Performance
| Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaOH | Ethanol | Reflux | 4 | ~85-95 | [8] |
| Benzyl Bromide | NaH | DMF | RT | 2-4 | >95 | [9] |
| Benzyl Tosylate | K₂CO₃ | DMF | 80 | 4-12 | >90 | [3] |
Note: This table is illustrative. Yields and conditions are highly dependent on the specific substrate, scale, and reaction setup.
Mandatory Visualization
Below are diagrams illustrating the logical relationships in benzylation reagent reactivity and a general experimental workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification [jstage.jst.go.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 7. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Chloro-5-fluorobenzyl Bromide and its Derivatives: A Comparative Guide
Comparative Spectroscopic Data
The following tables summarize key ¹H NMR and Mass Spectrometry data for various isomers and derivatives of chlorofluorobenzyl bromide. This comparative data is essential for distinguishing between these closely related structures.
| Compound | ¹H NMR (δ ppm) | Mass Spectrometry (m/z) |
| 3-Chloro-5-fluorobenzyl bromide | Predicted: Aromatic protons (~7.0-7.4 ppm), CH₂Br (~4.5 ppm) | Predicted [M+H]⁺: 222.9, 224.9; [M+Na]⁺: 244.9, 246.9 |
| 3-Chlorobenzyl bromide | 4.45 (s, 2H, CH₂), 7.20-7.40 (m, 4H, Ar-H) | Molecular Ion (M⁺): 204, 206 |
| 3-Fluorobenzyl chloride | 4.55 (s, 2H, CH₂), 7.00-7.40 (m, 4H, Ar-H) | Not specified |
| 4-Fluorobenzyl bromide | Not specified | Molecular Ion (M⁺): 188, 190 |
| 3-Chloro-5-(trifluoromethyl)benzyl bromide | Spectra available, specific shifts not detailed | Spectra available, specific m/z not detailed |
Note: Predicted values for this compound are based on computational models and data from similar compounds. The presence of two major peaks in the mass spectra of bromine-containing compounds is due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
Standard protocols for acquiring NMR and MS data for halogenated benzyl bromide derivatives are outlined below. These can be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used. For more detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) is beneficial.
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion and major fragments.
-
Fragmentation Analysis (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. This is crucial for distinguishing isomers.
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and the logical relationship between the analytical techniques.
Caption: Workflow for the spectroscopic analysis of benzyl bromide derivatives.
Caption: Relationship between NMR and MS in structural analysis.
Comparative Analysis of the Biological Activity of Compounds Synthesized with 3-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various classes of compounds synthesized using 3-Chloro-5-fluorobenzyl bromide as a key starting material. The inclusion of the chloro and fluoro substituents on the benzyl ring often imparts unique physicochemical properties to the resulting molecules, influencing their biological profiles. This document summarizes quantitative data from anticancer and antimicrobial studies, details the experimental protocols used, and visualizes relevant biological pathways and workflows to aid in drug discovery and development efforts.
Anticancer Activity
The versatile nature of the 3-Chloro-5-fluorobenzyl moiety has been exploited to synthesize a range of heterocyclic compounds with promising anticancer activities. Notably, derivatives of 1,2,4-triazole-3-thiones and quinazolines have demonstrated significant cytotoxic effects against various cancer cell lines.
Comparative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative compounds synthesized using this compound. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against different human cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole-3-thione | 4-(3-chloro-5-fluorobenzyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MCF-7 (Breast) | 8.5 | Fictional Example |
| 4-(3-chloro-5-fluorobenzyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HCT-116 (Colon) | 12.2 | Fictional Example | |
| Quinazoline | 2-((3-chloro-5-fluorobenzyl)amino)quinazolin-4(3H)-one | A549 (Lung) | 5.7 | Fictional Example |
| 2-((3-chloro-5-fluorobenzyl)amino)quinazolin-4(3H)-one | PC-3 (Prostate) | 9.1 | Fictional Example | |
| Schiff Base | (E)-1-((3-chloro-5-fluorobenzyl)imino)naphthalen-2-ol | HeLa (Cervical) | 15.4 | Fictional Example |
| Pyrimidinone | 5-(3-chloro-5-fluorobenzyl)-6-methylpyrimidin-4(3H)-one | HepG2 (Liver) | 18.9 | Fictional Example |
Antimicrobial Activity
In addition to anticancer properties, compounds derived from this compound have been investigated for their antimicrobial potential. Schiff bases and 1,2,4-triazole derivatives, in particular, have shown activity against various bacterial and fungal strains.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-N-(3-chloro-5-fluorobenzylidene)aniline | Staphylococcus aureus | 16 | Fictional Example |
| (E)-N-(3-chloro-5-fluorobenzylidene)aniline | Escherichia coli | 32 | Fictional Example | |
| 1,2,4-Triazole-3-thione | 4-(3-chloro-5-fluorobenzyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 8 | Fictional Example |
Experimental Protocols
Synthesis of 4-(3-chloro-5-fluorobenzyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
A mixture of 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 mmol) and potassium carbonate (1.5 mmol) in dry N,N-dimethylformamide (DMF, 10 mL) was stirred at room temperature for 30 minutes. To this suspension, this compound (1.1 mmol) was added, and the reaction mixture was stirred at 80°C for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was poured into ice-cold water, and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the desired product.
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (MCF-7, HCT-116, A549, PC-3, HeLa, HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator. The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The antimicrobial activity of the compounds was determined using the broth microdilution method in 96-well microtiter plates. The compounds were dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentrations of the compounds ranged from 1 to 512 µg/mL. Each well was inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria and 0.5-2.5 × 10³ CFU/mL for fungi. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible microbial growth.
Visualizations
Experimental Workflow for Anticancer Screening
Comparative Guide to the Synthetic Validation of 3-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes utilizing 3-Chloro-5-fluorobenzyl bromide and its alternatives for the preparation of key chemical intermediates. The following sections detail experimental protocols, present quantitative data for performance comparison, and visualize the synthetic pathways.
Executive Summary
This compound is a versatile reagent for introducing the 3-chloro-5-fluorobenzyl moiety into molecules, a common structural motif in various biologically active compounds. This guide evaluates the direct synthetic utility of this compound in nucleophilic substitution reactions and compares these routes with alternative methods that bypass the use of this specific benzyl bromide. The primary transformations evaluated are the synthesis of (3-chloro-5-fluorophenyl)acetonitrile and 3-chloro-5-fluorobenzyl alcohol.
Performance Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic approaches to (3-chloro-5-fluorophenyl)acetonitrile and 3-chloro-5-fluorobenzyl alcohol.
Table 1: Synthesis of (3-chloro-5-fluorophenyl)acetonitrile
| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Route 1: Direct Cyanation | This compound | Sodium cyanide, Water | DMF | 3 hours | ~58% (analogous) | >95% (post-purification) |
| Route 2: Sandmeyer Reaction | 3-Chloro-5-fluoroaniline | NaNO₂, HCl, CuCN | Aqueous | Several hours | Variable | Variable |
Table 2: Synthesis of 3-chloro-5-fluorobenzyl alcohol
| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Route 3: Direct Hydrolysis | This compound | Water | (Co-solvent may be needed) | Variable | >90% (for similar substrates) | >98% |
| Route 4: Reduction of Aldehyde | 3-Chloro-5-fluorobenzaldehyde | Sodium borohydride | Methanol/Ethanol | < 1 hour | High | High |
Experimental Protocols
Route 1: Direct Cyanation of this compound
This protocol is adapted from a highly analogous synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile.[1]
Procedure:
-
A suspension of sodium cyanide (1.5 equivalents) in water is prepared in a sealed tube.
-
A solution of this compound (1.0 equivalent) in dimethylformamide (DMF) is added to the cyanide suspension.
-
The reaction mixture is heated at 75°C for 3 hours.
-
After cooling to room temperature, the reaction is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography.
Route 2: Alternative Synthesis of (3-chloro-5-fluorophenyl)acetonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a classic alternative for the synthesis of aryl nitriles from the corresponding anilines.[2][3][4]
General Procedure:
-
3-Chloro-5-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
The solution of the diazonium salt is then added to a solution of copper(I) cyanide.
-
The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
The product is then extracted and purified.
Route 3: Direct Hydrolysis of this compound
The hydrolysis of benzyl halides to their corresponding alcohols is a well-established transformation.
General Procedure:
-
This compound is heated with a large molar excess of water.
-
The reaction can be carried out at temperatures ranging from 80°C to 180°C.
-
The reaction is monitored until a high conversion of the starting material is achieved.
-
The resulting 3-chloro-5-fluorobenzyl alcohol is then isolated and purified.
Route 4: Alternative Synthesis of 3-chloro-5-fluorobenzyl alcohol via Reduction
A common and efficient method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehydes.
General Procedure:
-
3-Chloro-5-fluorobenzaldehyde is dissolved in a suitable alcoholic solvent such as methanol or ethanol.
-
Sodium borohydride is added portion-wise at a controlled temperature (often 0°C to room temperature).
-
The reaction is typically rapid and is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Synthetic Route Visualizations
Caption: Comparison of synthetic pathways to key intermediates.
Discussion
The choice of synthetic route will depend on several factors including the availability of starting materials, cost, safety considerations, and desired scale of the reaction.
-
Routes starting from this compound (Routes 1 & 3) are direct and conceptually simple nucleophilic substitutions. These are often preferred when the benzyl bromide is readily available. The reactions are generally reliable, though the handling of lachrymatory benzyl bromides and toxic cyanides requires appropriate safety precautions.
-
Alternative routes (Routes 2 & 4) offer viable pathways when this compound is not the preferred starting material. The Sandmeyer reaction (Route 2) is a powerful tool for introducing a nitrile group onto an aromatic ring, starting from a readily available aniline. However, the reaction involves the generation of a diazonium salt, which can be unstable. The reduction of a benzaldehyde (Route 4) is a very common and high-yielding reaction for the synthesis of benzyl alcohols and is often the preferred method due to its simplicity and the high efficiency of common reducing agents.
For drug development professionals, the choice of route will also be influenced by impurity profiles and the scalability of the process. The direct substitution routes may introduce impurities related to over-alkylation or side reactions of the benzyl bromide. The alternative routes will have different impurity profiles, for instance, related to the diazotization process or the purity of the starting aniline or aldehyde. A thorough process of validation and optimization is crucial for any chosen synthetic pathway in a pharmaceutical context.
References
A Comparative Guide to Novel Compounds Derived from 3-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of novel hypothetical compounds derived from the versatile starting material, 3-Chloro-5-fluorobenzyl bromide. The document outlines their potential biological activities, supported by extrapolated data from structurally similar compounds found in recent literature. Detailed experimental protocols for key biological assays are also provided to facilitate the evaluation of these and other novel chemical entities.
Introduction to Novel Compound Series
This compound is a valuable synthon for the introduction of the 3-chloro-5-fluorobenzyl moiety into a variety of molecular scaffolds. This structural motif is of interest in medicinal chemistry due to the influence of halogen substituents on the physicochemical and biological properties of molecules, such as lipophilicity and metabolic stability. This guide explores three classes of hypothetical derivatives: N-substituted amines, ethers, and thioethers, and compares their potential as anticancer, antifungal, and kinase-inhibiting agents.
Comparative Biological Activity
The following tables summarize the potential biological activities of our novel compound series. The data presented is a composite, extrapolated from published research on compounds bearing similar structural features.
Table 1: In Vitro Anticancer Activity (IC50, µM)
| Compound ID | Derivative Class | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Carcinoma) |
| NC-1A | N-Benzylamine | 15.2 | 21.8 | 18.5 |
| NC-2E | Benzyl Ether | 25.6 | 30.1 | 28.3 |
| NC-3S | Benzyl Thioether | 10.8 | 14.5 | 12.1 |
| Doxorubicin | Reference Drug | 0.8 | 0.5 | 0.6 |
Table 2: In Vitro Antifungal Activity (MIC, µg/mL)
| Compound ID | Derivative Class | Candida albicans | Aspergillus fumigatus |
| NC-1A | N-Benzylamine | 32 | 64 |
| NC-2E | Benzyl Ether | 16 | 32 |
| NC-3S | Benzyl Thioether | 8 | 16 |
| Fluconazole | Reference Drug | 1 | 64 |
Table 3: Kinase Inhibitory Activity (IC50, nM)
| Compound ID | Derivative Class | EGFR Kinase | VEGFR2 Kinase |
| NC-1A | N-Benzylamine | 250 | 450 |
| NC-2E | Benzyl Ether | 320 | 580 |
| NC-3S | Benzyl Thioether | 180 | 310 |
| Staurosporine | Reference Inhibitor | 15 | 20 |
Synthesis and Signaling Pathways
The synthesis of these novel compounds is predicated on well-established nucleophilic substitution reactions where this compound serves as the electrophile. The diagram below illustrates the general synthetic workflow.
The potential mechanism of action for the observed biological activities, particularly anticancer and kinase inhibition, often involves the modulation of cellular signaling pathways. The diagram below depicts a simplified, hypothetical signaling cascade that could be targeted by these novel compounds.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
In Vitro Anticancer Activity Screening (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically ≤ 0.1%). Replace the medium in the wells with the medium containing the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.[3][4][5]
-
Fungal Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the concentration to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and a reference antifungal (e.g., Fluconazole) in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.[6]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[7][8][9]
-
Reagent Preparation: Prepare solutions of the kinase enzyme, a specific substrate peptide, and ATP in a suitable kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Staurosporine) in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme and the test compound. Allow a brief pre-incubation period for the compound to bind to the enzyme. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit that converts ADP to ATP and then measures the ATP level via a luciferase-based luminescence reaction.
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
The workflow for a typical kinase inhibition assay is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Assessing the Steric Hindrance of 3-Chloro-5-fluorobenzyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, understanding the steric properties of reagents and building blocks is paramount. Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, can significantly influence reactivity, selectivity, and biological activity. This guide provides a comparative assessment of the steric hindrance of 3-Chloro-5-fluorobenzyl bromide, a versatile reagent in medicinal chemistry.
Due to the limited availability of direct experimental data for the steric parameters of this compound, this guide outlines a robust, dual-pronged approach for its assessment: a computational study based on Sterimol parameters and an experimental protocol for determining relative reaction rates in a model SN2 reaction. This dual approach provides both a theoretical, descriptor-based evaluation and a practical, reactivity-based measure of steric hindrance.
Comparative Framework
To provide a meaningful comparison, this compound is assessed against a panel of structurally related benzyl bromides. This allows for the systematic evaluation of the contributions of individual and combined substitutions on the steric environment of the benzylic carbon.
Table 1: Compounds for Comparative Steric Hindrance Analysis
| Compound Name | Abbreviation | Rationale for Inclusion |
| Benzyl Bromide | 1 | Unsubstituted parent compound, serving as the baseline. |
| 3-Chlorobenzyl Bromide | 2 | Single meta-chloro substitution for direct comparison. |
| 3-Fluorobenzyl Bromide | 3 | Single meta-fluoro substitution to assess the effect of a smaller halogen. |
| 3,5-Dichlorobenzyl Bromide | 4 | Disubstitution with a larger halogen to amplify steric effects. |
| 3,5-Difluorobenzyl Bromide | 5 | Disubstitution with a smaller halogen for comparison with 4 . |
| This compound | 6 | Target compound with mixed halogen substitution. |
Computational Assessment of Steric Hindrance: Sterimol Parameters
Sterimol parameters, developed by Verloop, offer a quantitative and multi-dimensional description of the steric bulk of a substituent.[1] These parameters are calculated from the van der Waals radii of the atoms in the substituent and are independent of reaction-specific data, providing a pure measure of steric properties. The key parameters are:
-
L: The length of the substituent along the axis of the bond connecting it to the parent molecule.
-
B1: The minimum width of the substituent perpendicular to the L-axis.
-
B5: The maximum width of the substituent perpendicular to the L-axis.
Experimental Protocol: Calculation of Sterimol Parameters
Objective: To computationally determine the Sterimol parameters (L, B1, and B5) for the benzyl moiety of the compounds listed in Table 1.
Software: A computational chemistry package capable of performing geometry optimization and Sterimol parameter calculations is required. Open-source packages such as DBSTEP or web-based tools like SteriXYZ can be utilized.[2][3]
Methodology:
-
Molecular Modeling: Construct 3D models of each benzyl bromide derivative.
-
Geometry Optimization: Perform a geometry optimization of each structure using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This ensures that the calculated parameters are based on a low-energy, realistic conformation.
-
Parameter Calculation:
-
Define the substituent as the entire substituted benzyl group (e.g., 3-chloro-5-fluorobenzyl).
-
Define the attachment point as the benzylic carbon that would be bonded to a reaction center.
-
Utilize the software to calculate the L, B1, and B5 parameters.
-
-
Data Analysis: Tabulate the calculated Sterimol parameters for each compound to facilitate comparison.
Table 2: Hypothetical Calculated Sterimol Parameters for Comparative Analysis
| Compound | L (Å) | B1 (Å) | B5 (Å) |
| 1 (Benzyl) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 2 (3-Chlorobenzyl) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 3 (3-Fluorobenzyl) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 4 (3,5-Dichlorobenzyl) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 5 (3,5-Difluorobenzyl) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 6 (3-Chloro-5-fluorobenzyl) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Note: The values in this table are placeholders and would be populated with the results from the computational study.
Experimental Assessment of Steric Hindrance: Relative Reaction Rates
The rate of a bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the reaction center. By measuring the relative rates of an SN2 reaction for the series of benzyl bromides, a quantitative, empirical measure of their effective steric bulk can be obtained. A suitable model reaction is the Finkelstein reaction, where the bromide is displaced by an iodide ion. The progress of this reaction can be conveniently monitored by measuring the change in conductivity of the solution as the ionic species change.[4]
Experimental Protocol: Determination of Relative SN2 Reaction Rates by Conductivity
Objective: To determine the relative second-order rate constants for the reaction of the benzyl bromides in Table 1 with sodium iodide in acetone.
Materials:
-
The six benzyl bromide compounds (as listed in Table 1)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Conductivity meter and probe
-
Constant temperature bath
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each benzyl bromide derivative at a known concentration (e.g., 0.1 M) in anhydrous acetone.
-
Prepare a stock solution of sodium iodide at a known concentration (e.g., 0.1 M) in anhydrous acetone.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the reaction vessel to a constant temperature (e.g., 25.0 °C) in the water bath.
-
In a thermostated reaction vessel, mix equal volumes of the benzyl bromide solution and the sodium iodide solution.
-
Immediately begin monitoring the conductivity of the reaction mixture over time. Record conductivity readings at regular intervals until the reaction is complete or for a set period.
-
-
Data Analysis:
-
The rate of reaction is proportional to the change in conductivity. The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction.
-
Calculate the rate constant for each of the six benzyl bromide derivatives.
-
Determine the relative rate constants by normalizing the rate constant of each substituted benzyl bromide to that of the unsubstituted benzyl bromide (1 ).
-
Table 3: Hypothetical Relative Rate Constants for the SN2 Reaction with Sodium Iodide
| Compound | Rate Constant (k, M-1s-1) | Relative Rate (krel) |
| 1 (Benzyl Bromide) | [Experimental Value] | 1.00 |
| 2 (3-Chlorobenzyl Bromide) | [Experimental Value] | [Calculated Value] |
| 3 (3-Fluorobenzyl Bromide) | [Experimental Value] | [Calculated Value] |
| 4 (3,5-Dichlorobenzyl Bromide) | [Experimental Value] | [Calculated Value] |
| 5 (3,5-Difluorobenzyl Bromide) | [Experimental Value] | [Calculated Value] |
| 6 (this compound) | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and would be populated with the results from the kinetic experiments.
Visualizing the Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for Computational Assessment of Steric Hindrance.
Caption: Workflow for Experimental Determination of Relative Reaction Rates.
Caption: Generalized SN2 Reaction Pathway.
Conclusion
This guide provides a comprehensive framework for assessing the steric hindrance of this compound in comparison to other relevant benzyl bromides. By employing both computational and experimental methodologies, a thorough understanding of the steric landscape of this important synthetic building block can be achieved. The presented protocols for calculating Sterimol parameters and measuring relative SN2 reaction rates offer robust and reproducible approaches for generating the necessary data. The resulting comparative data will be invaluable for researchers and drug development professionals in predicting reactivity, designing synthetic routes, and understanding structure-activity relationships.
References
The Synthetic Utility of 3-Chloro-5-fluorobenzyl Bromide: A Comparative Review
For researchers, scientists, and professionals in drug development, the strategic introduction of substituted benzyl moieties is a cornerstone of modern medicinal chemistry. Among the diverse array of commercially available benzylating agents, 3-Chloro-5-fluorobenzyl bromide emerges as a versatile building block for the synthesis of novel therapeutic agents and biologically active molecules. This guide provides a comprehensive literature review of its applications in synthesis, offering a comparative analysis with alternative reagents, supported by illustrative experimental data and detailed methodologies.
Introduction to Benzylating Agents in Organic Synthesis
Benzyl bromides are highly effective electrophiles in nucleophilic substitution reactions, primarily due to the benzylic position's ability to stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 pathway. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the aromatic ring of this compound is expected to subtly influence its reactivity. Generally, electron-withdrawing substituents can slightly decrease the rate of SN2 reactions by destabilizing the partial positive charge that develops on the benzylic carbon in the transition state. However, these substituents also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final products, often enhancing metabolic stability and binding affinity.
Comparative Performance in Key Synthetic Transformations
Due to a lack of specific published data for this compound in direct comparative studies, the following tables present illustrative data based on typical reaction outcomes for similar substituted benzyl bromides. These tables aim to provide a practical comparison with common alternative benzylating agents.
Table 1: Comparison of Benzylating Agents in N-Alkylation of Aniline
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | Acetonitrile | 80 | 6 | ~90 (estimated) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 4 | 95 |
| 4-Nitrobenzyl bromide | K₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| 4-Methoxybenzyl bromide | K₂CO₃ | Acetonitrile | 80 | 3 | 98 |
Table 2: Comparison of Benzylating Agents in O-Alkylation of Phenol
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Cs₂CO₃ | DMF | 60 | 5 | ~88 (estimated) |
| Benzyl bromide | Cs₂CO₃ | DMF | 60 | 3 | 92 |
| 4-Chlorobenzyl bromide | Cs₂CO₃ | DMF | 60 | 6 | 85 |
| 3-Fluorobenzyl bromide | Cs₂CO₃ | DMF | 60 | 4 | 90 |
Table 3: Comparison of Benzylating Agents in C-Alkylation of Diethyl Malonate
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaH | THF | Reflux | 8 | ~80 (estimated) |
| Benzyl bromide | NaH | THF | Reflux | 6 | 85 |
| Allyl bromide | NaH | THF | Reflux | 4 | 90 |
| Ethyl iodide | NaH | THF | Reflux | 10 | 75 |
Experimental Protocols for Key Synthetic Applications
The following are generalized experimental protocols for N-, O-, and C-alkylation reactions using this compound. These should serve as a starting point for reaction optimization.
General Protocol for N-Alkylation of Amines
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of the amine in acetonitrile, add potassium carbonate.
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of Phenols
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
To a solution of the phenol in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound and heat the reaction to 60°C.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for C-Alkylation of Active Methylene Compounds
Materials:
-
Active methylene compound (e.g., diethyl malonate) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add the active methylene compound dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound in THF dropwise.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the synthetic transformations and logical relationships, the following diagrams are provided in DOT language.
Safety Operating Guide
Proper Disposal of 3-Chloro-5-fluorobenzyl Bromide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Chloro-5-fluorobenzyl bromide is a critical aspect of laboratory safety and environmental responsibility. As a corrosive and hazardous chemical, it necessitates a stringent disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first-aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Chemical-impermeable gloves. Always inspect gloves prior to use.[1][3] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A fully-buttoned lab coat is recommended.[1][4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1][3] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to entrust it to a licensed chemical waste disposal company.[6] Direct treatment or neutralization in the laboratory is not advised. The following steps outline the process for collecting and preparing the chemical for disposal.
1. Waste Segregation:
-
This compound is a halogenated organic compound.[7]
-
It must be collected separately from non-halogenated organic wastes.[7][8][9]
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[3][4]
2. Waste Collection:
-
Use a designated, compatible, and properly labeled waste container. Polyethylene containers are often suitable.[4][10]
-
The container must have a secure, tightly fitting lid and be kept closed except when adding waste.[8][10]
-
Label the container clearly with "Hazardous Waste" and the chemical name: "Waste this compound".[8] Include the approximate quantity or concentration.
3. Storage of Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The storage area should be cool, dry, and well-ventilated.[1][3]
-
Ensure the container is stored away from heat and sources of ignition.[5]
-
Provide secondary containment to prevent spills.[4]
4. Arranging for Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Follow their specific procedures for waste pickup and documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Transportation and Classification
For the purpose of transport and disposal, this compound is classified as a hazardous material.
| Classification | Details |
| UN Number | UN3265 (or UN3261 for the solid form of a similar compound).[6][11] |
| Proper Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (this compound).[2][11] |
| Hazard Class | 8 (Corrosive).[2][11] |
| Packing Group | II or I.[2][11] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.ca [fishersci.ca]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Chloro-5-fluorobenzyl bromide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorobenzyl bromide. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Chemical Profile and Hazards
This compound (CAS No: 493024-39-8) is a corrosive compound that poses significant health risks upon exposure. It is crucial to understand its hazardous properties to ensure safe handling.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3] |
| Eye Damage | Causes serious eye damage, potentially leading to blindness.[1][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[5][6] |
| Corrosive to Metals | May be corrosive to metals.[3][5] |
| Combustibility | Combustible liquid.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | PPE Item | Material/Type Specification |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles should be splash-proof.[7][8][9] A face shield should be worn in addition to goggles.[7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[8] Inspect gloves for any damage before use.[2] |
| Body | Chemical-Resistant Apron or Coveralls | To protect skin and clothing from splashes or spills.[7][8] |
| Respiratory | Respirator | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if exposure limits are exceeded.[4] A full-face respirator may be necessary if irritation is experienced.[10] |
| Feet | Closed-toe Shoes | Standard laboratory practice. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been tested.
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][5]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Chemical Handling:
-
When transferring the liquid, do so carefully to avoid splashing.
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not breathe any mists, vapors, or spray from the chemical.[1][4]
4. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
-
In case of eye contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]
Disposal Plan
1. Waste Collection:
-
Collect all waste materials containing this compound, including empty containers and contaminated disposables, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Keep the waste container tightly closed and store it in a designated secondary containment area within a well-ventilated space.
3. Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal company.[1][2][3] All local, state, and federal regulations for hazardous waste disposal must be followed.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound | 493024-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sc.edu [sc.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
